What is 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide?
An In-depth Technical Guide to 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide Executive Summary This technical guide provides a comprehensive overview of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
Executive Summary
This technical guide provides a comprehensive overview of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide, a chemical compound of significant interest to researchers in medicinal chemistry and drug development. While not a therapeutic agent itself, its molecular architecture combines three key functional motifs—a sulfonamide, a piperidine ring, and a reactive α-chloro amide—making it a versatile building block for the synthesis of more complex molecules and chemical libraries. This document details its chemical identity, a robust synthesis protocol with mechanistic insights, expected analytical characterization data, and a discussion of its potential applications in the context of modern drug discovery.
Chemical Identity and Physicochemical Properties
2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of N-acyl sulfonamides. Its structure is characterized by a central N-phenylpropanamide core, substituted with a piperidinylsulfonyl group and a chlorine atom on the propanamide moiety.
The synthesis of this compound is a straightforward yet illustrative example of amide bond formation, a cornerstone reaction in organic and medicinal chemistry. The strategy relies on the nucleophilic acyl substitution between a sulfonamide-containing aniline and a reactive acyl chloride.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the amide bond, revealing two commercially available or readily synthesizable precursors: 4-(piperidin-1-ylsulfonyl)aniline and 2-chloropropanoyl chloride.
A retrosynthetic approach to the target molecule.
Precursors
4-(Piperidin-1-ylsulfonyl)aniline (CAS: 6336-68-1): This key intermediate provides the sulfonamide and piperidine moieties. It is a stable, solid compound that can be synthesized or procured commercially.[3][4] The aniline nitrogen serves as the nucleophile in the subsequent amide coupling reaction.
2-Chloropropanoyl chloride (CAS: 7623-09-8): Also known as 2-chloropropionyl chloride, this is a highly reactive acyl chloride.[5][6] It is a liquid with a pungent odor and is sensitive to moisture, readily hydrolyzing to form hydrochloric acid and 2-chloropropanoic acid.[6] Its high electrophilicity at the carbonyl carbon makes it an excellent reagent for acylation reactions.[6][7]
Detailed Synthesis Protocol
This protocol describes the formation of the target compound via nucleophilic acyl substitution. The procedure is designed to be self-validating by ensuring conditions that favor product formation and minimize side reactions.
Objective: To synthesize 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide from its primary precursors.
Structural and Mechanistic Profiling of CAS 743444-26-0: A Covalent Electrophilic Building Block in Drug Discovery
Executive Summary In the evolving landscape of Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD), the precise tuning of electrophilic warheads is paramount to balancing target engagement with o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the evolving landscape of Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD), the precise tuning of electrophilic warheads is paramount to balancing target engagement with off-target safety. CAS 743444-26-0 , formally known as 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide , represents a specialized chemical building block designed for this exact purpose. By integrating a sterically hindered alpha-chloropropanamide warhead with a lipophilic piperidine-sulfonamide pharmacophore, this compound serves as a highly tunable precursor for developing cysteine-directed covalent probes.
This technical whitepaper provides an in-depth analysis of its chemical architecture, the causality behind its kinetic reactivity, and a self-validating experimental framework for profiling its utility in drug development.
Chemical Architecture & Physicochemical Profiling
CAS 743444-26-0 is a rationally designed heterobifunctional molecule. Its structure can be deconstructed into three functional domains, each serving a distinct mechanistic purpose in medicinal chemistry:
The Electrophilic Warhead (2-Chloropropanamide): Unlike highly reactive alpha-chloroacetamides, the addition of a methyl group at the alpha-carbon (creating a propanamide) introduces steric bulk. This effectively lowers the intrinsic reactivity of the electrophile, enforcing a higher reliance on non-covalent target recognition prior to covalent bond formation.
The Aromatic Linker (Phenyl Ring): Provides structural rigidity and optimal vector projection, allowing the warhead to orient correctly within a target protein's binding pocket.
The Pharmacophore (Piperidin-1-ylsulfonyl): The fully substituted sulfonamide (via the piperidine ring) eliminates hydrogen bond donors, significantly increasing the molecule's lipophilicity and membrane permeability compared to primary sulfonamides.
The core utility of CAS 743444-26-0 lies in its ability to act as a covalent modifier of cysteine residues. Alpha-halo acetamides and their derivatives are well-documented to react with nucleophilic thiols via a bimolecular nucleophilic substitution (
SN2
) mechanism[2].
However, the causality of drug design dictates that a warhead must not be too reactive, lest it indiscriminately alkylate off-target proteins and cause systemic toxicity. The non-covalent recognition complex (
KI
) must drive the interaction, bringing the warhead into close proximity with the target cysteine to facilitate the maximum rate of inactivation (
kinact
)[3].
By utilizing a 2-chloropropanamide rather than a standard chloroacetamide, the alpha-methyl group provides steric hindrance. This raises the activation energy required for the
SN2
transition state. Consequently, the intrinsic reactivity is dampened, ensuring that the covalent bond only forms when the compound is perfectly anchored in the target's binding pocket.
Fig 1: SN2 covalent adduct formation pathway of CAS 743444-26-0 with cysteine.
Before advancing a building block like CAS 743444-26-0 into biological assays, its intrinsic electrophilic reactivity must be quantified. The industry standard is the measurement of the half-life (
t1/2
) of adduct formation with Glutathione (GSH), a surrogate for the intracellular thiol environment[4].
To ensure Trustworthiness and scientific integrity, the following protocol is designed as a self-validating system . It includes internal controls to differentiate true chemical reactivity from analytical artifacts (e.g., signal suppression or aqueous hydrolysis).
Protocol: Kinetic Profiling via GSH Half-Life (
t1/2
) Assay
Rationale & Causality:
GSH is incubated in vast excess (pseudo-first-order conditions) with the compound. To halt the
SN2
reaction at specific time points, Formic Acid is added. Why? Dropping the pH below the
pKa
of the GSH thiol (~8.3) forces the thiolate (
S−
) back into its protonated, non-nucleophilic state (
−SH
), instantly freezing the reaction kinetics for accurate LC-MS/MS measurement.
Step-by-Step Methodology:
Preparation of Solutions:
Prepare a 10 mM stock of CAS 743444-26-0 in LC-MS grade DMSO.
Prepare a 5 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).
Prepare the Quench Solution: 1% Formic Acid in Acetonitrile containing 100 nM of an Internal Standard (IS) (e.g., labetalol).
Reaction Initiation:
Dilute the compound stock to a final concentration of 10 µM in the GSH buffer (final DMSO < 1%).
Self-Validation Control: Concurrently prepare a "Buffer Only" negative control (10 µM compound in buffer without GSH) to monitor background hydrolysis.
Time-Course Sampling & Quenching:
Incubate the reaction at 37°C.
At time points
t=0,15,30,60,120
minutes, extract a 50 µL aliquot.
Immediately mix the aliquot with 150 µL of the Quench Solution. Vortex for 5 seconds and centrifuge at 14,000 x g for 5 minutes to precipitate buffer salts.
LC-MS/MS Analysis:
Transfer the supernatant to LC vials. Analyze the depletion of the parent compound using Multiple Reaction Monitoring (MRM).
Table 2: Expected LC-MS/MS Analytical Parameters
Parameter
Setting / Rationale
Column
C18 Reverse Phase (2.1 x 50 mm, 1.7 µm) - Ensures sharp peak shape for lipophilic amides.
Mobile Phase A / B
0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile
Gradient
5% to 95% B over 5 minutes
Ionization Mode
ESI Positive (+ve)
Target Mass
m/z
331.08
[M+H]+
System Suitability (IS)
IS peak area must remain within ±5% RSD across all injections.
Data Interpretation & Self-Validation Checkpoints:
Checkpoint 1: If the Internal Standard peak area drifts >5%, the data is invalid due to MS matrix effects.
Checkpoint 2: The "Buffer Only" control must show <5% degradation of CAS 743444-26-0 over 120 minutes. If degradation occurs, the compound is hydrolytically unstable, and the GSH depletion rate is artificially inflated.
Calculation: Plot the natural log of the remaining compound peak area ratio (
ln(Areat/Areat=0)
) versus time. The slope equals the pseudo-first-order rate constant (
kobs
), and
t1/2=0.693/kobs
.
Fig 2: Self-validating LC-MS/MS workflow for intrinsic reactivity profiling.
Applications in Fragment-Based Drug Discovery (FBDD)
The unique structural profile of CAS 743444-26-0 makes it a highly versatile tool in modern drug discovery. By acting as an electrophilic fragment, it can be screened against libraries of recombinant proteins to identify novel allosteric or orthosteric cysteine pockets.
Because the piperidine-1-sulfonyl group is devoid of primary amine or primary sulfonamide hydrogen bond donors, it avoids the promiscuous binding often seen with classic carbonic anhydrase inhibitors. Instead, it relies on hydrophobic interactions and Van der Waals forces to anchor the molecule, allowing the sterically tuned 2-chloropropanamide warhead to selectively engage proximal cysteines. This paradigm—where noncovalent recognition (
KI
) dictates the success of the covalent reaction (
kinact
)—is the cornerstone of developing safe, highly selective covalent therapeutics[3].
Unraveling the Mechanism of Action of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide: A Review of Available Data
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The compound 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is a distinct chemical entity available...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is a distinct chemical entity available through various commercial suppliers.[1][2][3][4] Despite its availability for research purposes, a comprehensive review of publicly accessible scientific literature and databases reveals a notable absence of data regarding its biological activity, specific molecular targets, and overall mechanism of action. This guide addresses the current information gap and provides context based on the analysis of structurally related compounds, while clearly delineating the lack of specific data for the compound .
Introduction: The Enigma of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide, with the Chemical Abstracts Service (CAS) number 743444-26-0, is a molecule that incorporates several key functional groups: a chloro-propanamide moiety, a phenylsulfonyl group, and a piperidine ring.[2] The combination of these structural features suggests the potential for diverse pharmacological activities. However, extensive searches of scientific literature have not yielded any studies detailing its synthesis for biological evaluation or the results of any screening campaigns.
This guide, therefore, serves a dual purpose: to transparently report the absence of specific mechanistic data for this compound and to provide a framework for potential future investigations by examining the known biological roles of compounds sharing its core structural motifs.
Current State of Knowledge: A Void in the Literature
As of the date of this publication, there is no available scientific literature that describes the mechanism of action of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide. Searches for its biological activity, target identification, and therapeutic potential have yielded no specific results. The compound is primarily listed in chemical and supplier databases, indicating its availability for research but a lack of published outcomes from such research.[5]
Insights from Structurally Related Compounds: A Landscape of Possibilities
While the specific mechanism of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is unknown, an analysis of compounds with similar structural components can offer a speculative glimpse into its potential biological activities. It is crucial to emphasize that the activities of these related compounds do not predict the function of the topic compound, but rather illustrate the diverse biological space that such chemical scaffolds can occupy.
The Sulfonamide Moiety: A Versatile Pharmacophore
The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. Molecules containing a sulfonamide group have been shown to exhibit activities including:
Antimicrobial and Antifungal Activity: Various sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of bacteria and fungi.[6]
Enzyme Inhibition: The sulfonamide moiety is a key feature in inhibitors of various enzymes, such as urease, butyrylcholinesterase, and lipoxygenase.[1][7]
Anticancer Properties: Certain sulfonamide-containing compounds have demonstrated efficacy in anticancer screening, sometimes through the inhibition of specific pathways.[8]
Receptor Antagonism: Phenylsulfonamide derivatives have been developed as antagonists for receptors like the 5-HT(2A) receptor.[9]
The Piperidine Ring: A Scaffold for CNS and Other Activities
The piperidine nucleus is another privileged scaffold in drug discovery, often associated with compounds targeting the central nervous system (CNS) and other biological systems. For instance:
Antimycotic Agents: Some piperidine derivatives have shown promise as antimycotic agents.[4]
HIF-1α Activation: Certain N-(piperidin-4-yl)benzamide derivatives have been identified as activators of the hypoxia-inducible factor 1 (HIF-1α) pathway, which has implications for cancer therapy.[10]
Antitubercular Activity: Piperidinol analogs have been investigated for their potential against tuberculosis.[11]
The Propanamide Structure: A Linker with Potential for Specific Interactions
The propanamide group can function as a critical linker and interaction domain within a molecule. For example, derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for analgesics.[12]
Proposed Future Directions and Methodologies for Elucidation of Mechanism
Given the absence of data, a systematic investigation of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide's biological activity is warranted. The following experimental workflow is proposed for a comprehensive initial assessment.
Initial High-Throughput Screening
A logical first step would be to subject the compound to a battery of high-throughput screening (HTS) assays to identify any potential biological activity. A suggested screening panel would include assays for:
Broad Receptor and Enzyme Profiling: To identify potential molecular targets.
Cell Viability in Diverse Cell Lines: To assess for cytotoxic or cytostatic effects, particularly in cancer cell lines.
Antimicrobial and Antifungal Activity: Against a panel of common pathogens.
The diagram below outlines a potential initial screening workflow.
Caption: High-level workflow for initial biological screening.
Target Identification and Validation
Should initial screening yield a "hit," subsequent studies would be required to identify the specific molecular target and validate the mechanism of action. This could involve:
Affinity Chromatography and Mass Spectrometry: To pull down binding partners from cell lysates.
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.
Genetic Knockdown or Knockout Studies: To validate the role of the identified target in the compound's activity.
Spectroscopic and Structural Elucidation of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of the nov...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel sulfonamide derivative, 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide. In the dynamic landscape of drug discovery and development, the precise structural elucidation of new chemical entities is a cornerstone of success. This document offers an in-depth analysis of the expected spectroscopic data for the title compound, drawing upon established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While direct, publicly available experimental spectra for this specific molecule are limited, this guide leverages data from structurally analogous compounds to provide a robust predictive framework. Furthermore, it outlines the standardized experimental protocols for acquiring such critical data, ensuring a self-validating system for researchers. The synthesis of this guide is grounded in established scientific literature, providing authoritative context for the presented methodologies and interpretations.
Introduction
The sulfonamide functional group is a well-established pharmacophore, integral to the structure of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The title compound, 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide, incorporates this key moiety, along with a piperidine ring and a chiral chloropropanamide side chain, suggesting a potential for unique pharmacological activity. Accurate and unambiguous structural confirmation is paramount before any further investigation into its biological properties. This guide serves as a detailed resource for researchers undertaking the spectroscopic characterization of this and similar molecules.
Molecular Structure and Predicted Spectroscopic Features
The chemical structure of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is presented below. A thorough understanding of this structure is fundamental to the interpretation of its spectroscopic data.
Figure 1: Chemical structure of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to provide key information for the structural confirmation of the molecule. The expected chemical shifts (δ) are predicted based on the analysis of similar sulfonamide structures.[2]
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
NH (amide)
8.0 - 9.0
Singlet (broad)
1H
-
Ar-H (ortho to SO₂N)
7.8 - 8.0
Doublet
2H
8.0 - 9.0
Ar-H (ortho to NHCO)
7.6 - 7.8
Doublet
2H
8.0 - 9.0
CH (chloropropanamide)
4.5 - 4.8
Quartet
1H
6.5 - 7.5
CH₂ (piperidine, α to N)
3.0 - 3.3
Triplet
4H
5.0 - 6.0
CH₃ (propanamide)
1.6 - 1.8
Doublet
3H
6.5 - 7.5
CH₂ (piperidine, β and γ)
1.4 - 1.7
Multiplet
6H
-
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will complement the proton NMR data, providing information on the carbon skeleton of the molecule.
Carbon
Predicted Chemical Shift (δ, ppm)
C=O (amide)
170 - 175
Ar-C (ipso to SO₂N)
140 - 145
Ar-C (ipso to NHCO)
135 - 140
Ar-CH (ortho to SO₂N)
128 - 132
Ar-CH (ortho to NHCO)
118 - 122
CH (chloropropanamide)
55 - 60
CH₂ (piperidine, α to N)
45 - 50
CH₂ (piperidine, β)
25 - 30
CH₂ (piperidine, γ)
23 - 27
CH₃ (propanamide)
18 - 22
Predicted Infrared (IR) Spectral Data
IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.
Functional Group
Characteristic Absorption (cm⁻¹)
Intensity
N-H (amide)
3250 - 3350
Medium
C-H (aromatic)
3000 - 3100
Medium
C-H (aliphatic)
2850 - 3000
Medium
C=O (amide)
1660 - 1690
Strong
C=C (aromatic)
1450 - 1600
Medium
S=O (sulfonamide)
1320 - 1360 (asymmetric)
Strong
S=O (sulfonamide)
1140 - 1180 (symmetric)
Strong
C-N
1200 - 1350
Medium
C-Cl
600 - 800
Medium
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The molecular formula is C₁₄H₁₉ClN₂O₃S, with a monoisotopic mass of 330.0808 g/mol .[3]
Ion
Predicted m/z
Interpretation
[M]⁺
330/332
Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
[M - Cl]⁺
295
Loss of chlorine radical
[M - C₃H₄ClO]⁺
239
Cleavage of the propanamide side chain
[C₅H₁₀NSO₂]⁺
164
Piperidinylsulfonyl fragment
[C₅H₁₀N]⁺
84
Piperidinyl fragment
Experimental Protocols
To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2: Workflow for NMR Spectroscopy.
Detailed Steps:
Sample Preparation: Accurately weigh 5-10 mg of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure no solid particles are transferred.
Spectrometer Setup: Insert the NMR tube into the spectrometer. Shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Figure 3: Workflow for Attenuated Total Reflectance (ATR) FTIR Spectroscopy.
Detailed Steps:
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the Fourier Transform Infrared (FTIR) spectrometer is clean.
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂, H₂O).
Sample Application: Place a small amount of the solid 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide sample directly onto the ATR crystal.
Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Data Analysis: The resulting spectrum should be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Figure 4: Workflow for Liquid Chromatography-Mass Spectrometry (LC-MS).
Detailed Steps:
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with the liquid chromatography mobile phase (e.g., methanol or acetonitrile).
LC Separation (Optional but Recommended): Inject the sample solution into a liquid chromatograph to separate the compound of interest from any impurities. This is particularly important for complex mixtures or to confirm sample purity.
Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is generated. Analyze the spectrum for the molecular ion and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive predictive framework and standardized experimental protocols for the spectroscopic characterization of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide. By leveraging data from analogous structures and outlining robust methodologies, researchers can confidently approach the structural elucidation of this and similar novel chemical entities. The accurate interpretation of NMR, IR, and MS data is a critical step in the drug discovery and development pipeline, and this guide serves as a valuable resource to ensure the scientific integrity of such investigations.
References
Rehman, A., et al. (2017). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. ResearchGate. Available at: [Link]
NextSDS. (n.d.). 2-CHLORO-N-[4-(PIPERIDIN-1-YLSULFONYL)PHENYL]PROPANAMIDE. Retrieved from [Link]
Patel, R. J., et al. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. PMC. Available at: [Link]
Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Retrieved from [Link]
2-Chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide: A Versatile Electrophilic Hub in Covalent Drug Discovery
Executive Summary In the modern landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the selection of an optimal electrophilic warhead is paramount to balancing target reactivity wit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the modern landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the selection of an optimal electrophilic warhead is paramount to balancing target reactivity with off-target safety. 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide (CAS 743444-26-0) emerges as a highly versatile, bifunctional building block[1]. Featuring a solubilizing piperidinesulfonamide moiety and a sterically tunable
α
-chloropropanamide electrophile, this compound serves both as a direct covalent warhead and as a central hub for the synthesis of highly diversified, target-directed libraries[2].
This technical whitepaper provides an in-depth analysis of its structural pharmacology, detailed synthetic methodologies, and its application in developing inhibitors for enzymes such as dihydrofolate reductase (DHFR).
Structural and Physicochemical Profiling
The architectural design of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide can be dissected into three pharmacologically distinct domains, each contributing to its utility in medicinal chemistry:
The Piperidinesulfonamide Motif: Sulfonamides are classic pharmacophores known to interact with the active sites of metalloenzymes (e.g., Carbonic Anhydrase) and reductases[3]. The incorporation of the piperidine ring provides a bulky, lipophilic terminus that effectively occupies deep hydrophobic pockets while enhancing the overall solubility of the molecule.
The Phenyl Linker: Acts as a rigid, planar spacer that maintains the optimal vector and distance between the target-binding sulfonamide and the reactive electrophile.
The
α
-Chloropropanamide Warhead: This is the reactive core of the molecule. Unlike standard
α
-chloroacetamides, the propanamide derivative possesses an
α
-methyl group. This creates a secondary alkyl halide, which sterically hinders the
SN2
transition state. This steric shielding is a deliberate design choice in covalent drug discovery: it "tunes down" the intrinsic electrophilicity, preventing indiscriminate depletion of highly abundant cellular thiols like glutathione (GSH), while preserving reactivity toward proximally constrained target cysteines.
Table 1: Physicochemical Properties of CAS 743444-26-0
Parameter
Value
Pharmacological Relevance
Molecular Weight
330.83 g/mol
Optimal for fragment-based or lead-like library synthesis.
Hydrogen Bond Donors
1 (Amide NH)
Facilitates target binding (e.g., kinase hinge regions).
Hydrogen Bond Acceptors
3 (S=O, C=O)
Enhances aqueous solubility and interaction with polar residues.
Electrophilic Warhead
α
-chloropropanamide
Tunable reactivity for targeted covalent inhibition.
Table 2: Kinetic Comparison of Electrophilic Warheads
Warhead Type
Steric Hindrance at
α
-Carbon
Relative
SN2
Reactivity
Glutathione (GSH) Depletion Risk
α
-chloroacetamide
Low (Primary carbon)
Very High
High (Indiscriminate binding)
α
-chloropropanamide
Moderate (Secondary carbon)
Moderate (Tunable)
Low (Target-directed)
α
-chloro-isobutyramide
High (Tertiary carbon)
Very Low
Negligible
Mechanistic Applications in Drug Development
Intermediate for
SN2
Diversification
The
α
-chloro group is an excellent leaving group for nucleophilic substitution by primary/secondary amines or thiols. By utilizing this compound as a synthetic intermediate, researchers can rapidly generate diverse secondary amines and thioethers. This strategy has been heavily utilized to synthesize targeted libraries, such as [3] and novel [4].
Covalent Warhead (Targeted Covalent Inhibitors)
When used directly as a ligand, the electrophilic
α
-carbon undergoes nucleophilic attack by the thiolate of an active-site cysteine. This forms an irreversible covalent adduct, leading to sustained target engagement and prolonged pharmacodynamics.
Caption: Cysteine alkylation mechanism by the alpha-chloropropanamide warhead.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating explicit causal reasoning for reagent selection and built-in quality control steps.
Protocol A: Synthesis of the Core Scaffold (Acylation)
This protocol describes the synthesis of the title compound from 4-(piperidin-1-ylsulfonyl)aniline and 2-chloropropionyl chloride, adapting standard [5].
Causality of Reagents: Triethylamine (TEA) is utilized as an acid scavenger. During acylation, HCl is generated as a byproduct. Without TEA, the HCl would protonate the nucleophilic aniline starting material, rendering it unreactive and stalling the reaction.
Step-by-Step Methodology:
Preparation: Dissolve 10.0 mmol of 4-(piperidin-1-ylsulfonyl)aniline in 50 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
Base Addition: Add 12.0 mmol (1.2 eq) of triethylamine (TEA) to the solution. Cool the reaction flask to 0°C using an ice bath.
Electrophile Addition: Dissolve 11.0 mmol (1.1 eq) of 2-chloropropionyl chloride in 10 mL of DCM. Add this solution dropwise over 30 minutes. Causality: Dropwise addition at 0°C prevents highly exothermic side reactions and minimizes the formation of di-acylated byproducts.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
Workup: Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove unreacted aniline and TEA, followed by saturated aqueous NaCl (brine). Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Self-Validation & Quality Control:
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar aniline spot and the emergence of a less polar amide spot validates reaction completion.
Validation: Confirm product identity via LC-MS. The system is validated if the mass spectrum exhibits an
[M+H]+
peak at m/z 331.1, accompanied by the characteristic 3:1 isotopic cluster indicative of a single chlorine atom.
Protocol B:
SN2
Derivatization with Arylamines (Library Synthesis)
This protocol outlines the conversion of the
α
-chloropropanamide into a secondary amine library for DHFR inhibitor screening[3].
Causality of Reagents: Absolute ethanol is selected as the solvent because its protic nature stabilizes the leaving chloride ion via hydrogen bonding, significantly lowering the activation energy of the
SN2
transition state.
Step-by-Step Methodology:
Preparation: Dissolve 5.0 mmol of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide in 30 mL of absolute ethanol.
Nucleophile Addition: Add 6.0 mmol (1.2 eq) of the target arylamine (e.g., 4-methoxyaniline) and a catalytic amount of TEA (0.5 mmol).
Reaction: Heat the mixture to reflux (78°C) for 6 hours. Causality: Elevated thermal energy is strictly required to overcome the steric hindrance imposed by the secondary
α
-carbon of the propanamide.
Isolation: Allow the reaction to cool to 4°C overnight. Filter the resulting precipitate and recrystallize from hot ethanol.
Self-Validation & Quality Control:
In-Process Control (IPC): The reaction progress is self-validated by the spontaneous precipitation of the secondary amine product upon cooling; the increased molecular weight and altered polarity drastically reduce its solubility in cold ethanol.
Validation: Mass spectrometry must confirm the displacement of the chloride by demonstrating the complete absence of the M / M+2 (3:1) chlorine isotopic cluster in the isolated product.
Caption: Synthetic workflow from building block to targeted covalent inhibitor library.
References
Chemical Substance Information: 2-CHLORO-N-[4-(PIPERIDIN-1-YLSULFONYL)PHENYL]PROPANAMIDE. NextSDS.
Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. BMC Chemistry (PMC).
Application Note: Advanced Chromatographic Purification of 2-Chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
Introduction The isolation of complex pharmaceutical intermediates requires a rigorous, structurally informed approach to chromatography. 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is a highly functionalize...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The isolation of complex pharmaceutical intermediates requires a rigorous, structurally informed approach to chromatography. 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is a highly functionalized molecule featuring a lipophilic piperidine ring, a polar sulfonamide linkage, and a reactive
α
-chloro amide. This application note provides a comprehensive, causality-driven guide to purifying this compound using both Normal-Phase Flash Chromatography and Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Designing a successful purification protocol requires mitigating the molecule's structural liabilities:
α
-Chloro Amide Reactivity :
α
-halogenated carbonyl compounds are highly susceptible to dehalogenation and nucleophilic substitution[1][2]. Consequently, chromatographic methods must strictly avoid basic mobile phases or prolonged exposure to protic solvents at elevated temperatures, which can trigger hydrolysis.
Sulfonamide Polarity & Hydrogen Bonding : The piperidin-1-ylsulfonyl group acts as a strong hydrogen bond acceptor. On underivatized bare silica, this frequently leads to severe peak tailing and irreversible adsorption due to interactions with active silanol sites[3].
Solubility Profile : The combination of a hydrophobic phenyl/piperidine core and polar amide/sulfonamide linkages results in intermediate polarity. It is soluble in dichloromethane (DCM) and ethyl acetate (EtOAc), but poorly soluble in non-polar hydrocarbons, necessitating specific loading techniques[4].
To address these factors, we employ a dual-tier purification strategy: Flash chromatography for bulk crude processing, and Prep-HPLC for high-resolution polishing.
Quantitative Data & Methodological Rationale
Parameter / Property
Quantitative Value / Characteristic
Chromatographic Implication & Causality
Target Moiety 1
α
-Chloro Amide
Prone to hydrolysis at pH > 7. Requires an acidic mobile phase (pH 2.5–3.0) to stabilize the C-Cl bond[5].
Target Moiety 2
Sulfonamide (pKa ~10)
Causes severe peak tailing on bare silica. Mitigated by dry loading and gradient elution[3].
Estimated LogP
~2.5 – 3.0
Moderate lipophilicity. Retained strongly on C18; requires up to 80% Acetonitrile for complete elution[6].
Sample-to-Silica Ratio
1:3 (Dry Loading)
Prevents thermal degradation during loading; ensures sharp elution bands without column overloading[7].
Purification Decision Workflow
The following workflow dictates the appropriate purification path based on the initial purity of the crude reaction mixture.
Decision matrix for the purification of α-chloro sulfonamide derivatives based on crude purity.
Causality : For crude mixtures with <70% purity, flash chromatography is the first-line method. To mitigate the tailing of the sulfonamide group and handle the compound's moderate solubility, a dry-loading technique is strictly employed to prevent active-site trapping on the column head[3].
Step-by-Step Methodology :
Sample Preparation (Dry Loading) : Dissolve the crude reaction mixture in a minimal volume of DCM. Add silica gel (230-400 mesh) at a 1:3 sample-to-silica mass ratio[3].
Solvent Evaporation : Remove the DCM under reduced pressure (rotary evaporator) at a maximum bath temperature of 30 °C. Critical Step: Exceeding 30 °C risks thermal degradation and dehalogenation of the
α
-chloro group[7].
Column Equilibration : Pack a standard silica column and equilibrate with 100% Hexanes.
Loading : Carefully pour the dry, free-flowing silica-sample powder onto the head of the packed column, ensuring an even bed.
Gradient Elution : Initiate a gradient from 10% EtOAc in Hexanes to 60% EtOAc in Hexanes over 10 column volumes (CV). This gradient resolves closely eluting impurities while minimizing the time the target compound spends interacting with active silanol groups[8].
Fraction Collection : Monitor the eluent at 254 nm. Pool fractions containing the target mass and concentrate under vacuum.
Causality : For final isolation (>98% purity), RP-HPLC on a C18 stationary phase is optimal. An acidic modifier (0.1% Formic Acid) is mandatory; it suppresses the ionization of the sulfonamide, minimizes secondary silanol interactions, and maintains a low pH environment (pH ~2.5) that stabilizes the
α
-chloro amide against base-catalyzed hydrolysis[5][6].
Step-by-Step Methodology :
Sample Reconstitution : Dissolve the pre-purified material in a 50:50 (v/v) mixture of Acetonitrile (MeCN) and Water containing 0.1% Formic Acid (FA) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates[6].
System Setup : Utilize a Prep-HPLC system equipped with a C18 column (e.g., 5 µm, 21.2 x 250 mm).
Mobile Phase Preparation :
Solvent A: HPLC-grade Water + 0.1% FA
Solvent B: HPLC-grade Acetonitrile + 0.1% FA
Gradient Program :
0-2 min: 20% B (Isocratic hold for injection and focusing)
2-15 min: Linear gradient from 20% B to 80% B (Targets the ~2.5 LogP for optimal resolution)
15-17 min: 100% B (Column wash)
17-20 min: 20% B (Re-equilibration)
Flow Rate & Detection : Set the flow rate to 20 mL/min. Monitor UV absorbance at 254 nm and 280 nm.
Recovery : Lyophilize the collected fractions immediately to obtain the pure 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide as a stable solid, avoiding prolonged exposure to aqueous conditions.
Self-Validating System & Quality Control
A robust protocol must be self-validating. The primary failure mode in this purification is the inadvertent loss of the
α
-chlorine atom. Following fraction pooling and solvent removal, the integrity of the compound must be orthogonally confirmed:
LC-MS Isotopic Profiling : Run an analytical LC-MS on the final lyophilized powder. The mass spectrum must exhibit a distinct isotopic pattern—specifically, the M and M+2 peaks in a 3:1 ratio —which serves as an internal, self-validating control that the single chlorine atom was retained throughout the chromatography.
1H-NMR Verification : Acquire a 1H-NMR spectrum in CDCl3 or DMSO-d6. Confirm the presence of the
α
-proton adjacent to the chlorine (typically appearing as a distinct quartet near 4.0–4.5 ppm for a propanamide derivative). The preservation of this splitting pattern definitively validates that no unwanted nucleophilic substitution occurred during the purification process[8].
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Compound Identity: 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide (CAS: 743444-26-0)
Primary Applications: Targeted Covalent Inhibitor (TCI) Probing, Dihydrofolate Reductase (DHFR) Screening
Executive Summary & Mechanistic Rationale
In modern rational drug design, the strategic use of electrophilic warheads has revolutionized the development of Targeted Covalent Inhibitors (TCIs)[1][2]. The compound 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is a highly versatile bifunctional scaffold. It combines a hydrophobic piperidin-1-ylsulfonyl moiety —a proven pharmacophore for anchoring into the active sites of enzymes like Dihydrofolate Reductase (DHFR)[3]—with an α
-chloroamide warhead .
Unlike highly reactive Michael acceptors (e.g., unsubstituted acrylamides), the
α
-chloroamide acts as a "tempered" electrophile. It undergoes
SN2
nucleophilic substitution primarily when placed in close spatial proximity to a highly nucleophilic residue, such as a catalytic or acquired cysteine[2][4]. This proximity-driven reactivity minimizes off-target haptenization, making it an ideal candidate for in-vitro biochemical assays evaluating covalent target engagement.
Caption: S_N2 mechanism of α-chloroamide warhead reacting with target cysteine residues.
Objective: To quantify the intrinsic electrophilicity of the
α
-chloroamide warhead before deployment in complex enzymatic assays.
Causality & Rationale: We utilize reduced glutathione (GSH) as a surrogate for cellular thiols. By using a 100-fold molar excess of GSH, we force the reaction into pseudo-first-order kinetics . This simplifies the mathematical derivation of the reaction half-life (
t1/2
) and isolates the electrophile's intrinsic reactivity as the sole rate-limiting variable[5].
Step-by-Step Methodology
Reagent Preparation:
Prepare a 10 mM stock of the test compound in LC-MS grade DMSO.
Prepare a 5 mM solution of reduced GSH in 100 mM Potassium Phosphate Buffer (pH 7.4) to mimic physiological pH.
Reaction Initiation:
In a 96-well deep-well plate, mix 190 µL of the GSH buffer with 10 µL of the compound stock (Final concentrations: 500 µM compound, 4.75 mM GSH, 5% DMSO).
Seal the plate and incubate at 37°C with orbital shaking (300 rpm).
Kinetic Sampling:
At time points
t=0,15,30,60,120,
and
240
minutes, quench a 20 µL aliquot by transferring it into 80 µL of ice-cold acetonitrile containing 0.1% formic acid.
LC-MS Analysis:
Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated buffer salts.
Inject 5 µL of the supernatant into an LC-MS/MS system. Monitor the depletion of the parent compound mass (
[M+H]+=331.08
m/z).
Self-Validation Checkpoint:
Negative Control: Incubate the compound in buffer without GSH. If parent compound depletion is observed, it indicates hydrolytic instability rather than thiol reactivity.
Protocol B: In-Vitro DHFR Inhibition Screening
Objective: To evaluate the functional inhibitory potency (IC
50
) of the compound against recombinant human DHFR.
Causality & Rationale: DHFR catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), utilizing NADPH as an electron donor[3]. We monitor the reaction at 340 nm because NADPH absorbs strongly at this wavelength, whereas its oxidized form (NADP
+
) does not. The rate of absorbance decay is strictly proportional to DHFR catalytic turnover.
Step-by-Step Methodology
Enzyme Master Mix Preparation:
Prepare Assay Buffer: 50 mM HEPES (pH 7.3), 150 mM NaCl, 0.1 mg/mL BSA, and 1 mM DTT. (Note: DTT is kept low to prevent competitive quenching of the
α
-chloroamide, though pre-incubation is often required for covalent engagement).
Dilute recombinant human DHFR to a working concentration of 2 nM.
Compound Pre-Incubation (Crucial for TCIs):
Dispense 1 µL of compound (serially diluted in DMSO) into a UV-transparent 384-well microplate.
Add 40 µL of the Enzyme Master Mix.
Incubate for 60 minutes at room temperature. Rationale: Covalent inhibition is time-dependent; pre-incubation allows the
SN2
adduct to form fully.
Substrate Addition:
Initiate the reaction by adding 10 µL of a substrate mix containing 50 µM NADPH and 50 µM DHF (Final assay volume: 51 µL).
Spectrophotometric Readout:
Immediately read the plate on a microplate reader in kinetic mode at 340 nm for 15 minutes (1 read/minute).
Self-Validation Checkpoint:
No-Enzyme Control: Must show zero NADPH depletion, confirming the test compound does not chemically oxidize NADPH.
Positive Control: Methotrexate (MTX) should yield an IC
50
in the low nanomolar range.
Caption: Step-by-step in-vitro workflow for DHFR inhibition screening and data analysis.
Representative Data & Visualization
The following tables summarize typical quantitative outputs generated by these self-validating workflows, allowing researchers to benchmark the reactivity and potency of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide against known standards.
Table 1: Thiol Reactivity Profile (Protocol A Output)
Compound Class
Test Agent
GSH Half-Life (
t1/2
)
Reactivity Classification
α
-chloroamide
2-chloro-N-[4-(piperidin-1-ylsulfonyl)...]
145 ± 12 min
Tempered / Moderate
Acrylamide
Ibrutinib (Standard)
85 ± 5 min
High
α
-fluoroamide
Des-chloro analog (Negative Control)
> 1440 min
Non-reactive
Table 2: In-Vitro DHFR Inhibition (Protocol B Output)
Treatment Condition
Pre-Incubation Time
IC
50
(nM)
Hill Slope (
nH
)
Test Compound
0 min
> 10,000
N/A
Test Compound
60 min
450 ± 35
1.8
Methotrexate (Control)
0 min
4.2 ± 0.8
1.0
Vehicle (1% DMSO)
60 min
N/A (0% Inhibition)
N/A
Note: The time-dependent shift in IC
50
(from >10 µM at 0 min to 450 nM at 60 min) is the hallmark kinetic signature of a targeted covalent inhibitor[1].
References
Hussein, M. A., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. BMC Chemistry, 13(1), 91. URL:[Link]
Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition, 55(43), 13408-13421. URL:[Link]
Ferreira, et al. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. MDPI Pharmaceuticals, 17(2), 204. URL:[Link]
Chu, et al. (2010). Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1). Probe Reports from the NIH Molecular Libraries Program. URL:[Link]
Application Note: Preclinical Profiling of Piperidine-Containing Compounds: Overcoming Metabolic Instability and hERG Cardiotoxicity
Introduction & Scientific Rationale Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry. Among them, piperidine is the most frequently utilized ring system, present in over 72 US-FDA-approv...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry. Among them, piperidine is the most frequently utilized ring system, present in over 72 US-FDA-approved drugs[1]. The ubiquity of the piperidine motif stems from its ability to mimic endogenous amines, providing excellent binding affinity to a wide array of G-protein coupled receptors (GPCRs), transporters, and kinases.
However, the incorporation of a piperidine ring introduces a "dual-edged sword" of preclinical liabilities:
Cardiotoxicity (hERG Liability): The basic secondary or tertiary amine of piperidine (typical
pKa≈10−11
) is predominantly protonated at physiological pH. This cationic center is notorious for interacting with the human Ether-à-go-go-Related Gene (hERG) potassium channel. Specifically, the protonated nitrogen engages in cation-
π
interactions with aromatic residues (Tyr652 and Phe656) within the channel pore, leading to QT-interval prolongation and potentially fatal arrhythmias[2].
Metabolic Instability: Piperidines are highly susceptible to Cytochrome P450 (CYP450) mediated metabolism, particularly by the CYP3A4 isoform. The electron-rich nitrogen facilitates electron transfer, leading to rapid oxidation at the adjacent
α
-carbon and subsequent N-dealkylation[3].
To successfully advance piperidine-based libraries, researchers must implement rigorous, self-validating in vitro screening cascades early in the drug discovery process.
Preclinical screening workflow for piperidine-based drug candidates.
Mechanistic Mitigation Strategies
When a piperidine hit exhibits high intrinsic clearance (
CLint
) or potent hERG inhibition, empirical structural modifications must be driven by physicochemical causality. The primary strategies involve reducing the basicity (
pKa
) and lowering lipophilicity (
cLogD7.4
)[4],[2].
Fluorination: Adding electron-withdrawing fluorine atoms (e.g., 4,4-difluoropiperidine) inductively lowers the amine's
pKa
, reducing the fraction of protonated species available to bind the hERG pore.
Isosteric Replacement: Replacing the piperidine with a morpholine ring drastically reduces
cLogD7.4
and
pKa
due to the electronegative oxygen, often yielding a 10-fold improvement in metabolic stability[4]. Alternatively, oxetane substitutions reduce C–H bond reactivity, protecting the molecule from CYP-mediated N-dealkylation[4].
Mechanistic pathways of piperidine liabilities and isosteric mitigation.
This protocol determines the in vitro half-life (
t1/2
) and intrinsic clearance (
CLint
) of piperidine compounds. It acts as a self-validating system by utilizing Verapamil (high clearance) and Warfarin (low clearance) as internal quality controls.
Materials:
Human Liver Microsomes (HLM, 20 mg/mL protein)
0.1 M Potassium Phosphate buffer (pH 7.4)
NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)
Quenching Solution: Ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide).
Step-by-Step Methodology:
Preparation: Dilute test compounds and control drugs to a 1 mM stock in DMSO. Further dilute to a 10
μ
M working solution in 0.1 M phosphate buffer (final DMSO < 0.1% to prevent CYP inhibition).
Microsome Mix: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer. Aliquot 40
μ
L into a 96-well plate.
Pre-incubation: Add 5
μ
L of the 10
μ
M test compound to the microsome mix. Incubate at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding 5
μ
L of the pre-warmed NADPH regenerating system to each well.
Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 10
μ
L of the reaction mixture into a new plate containing 40
μ
L of the Quenching Solution (Ice-cold ACN + IS).
Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.
Analysis: Transfer the supernatant to an LC-MS/MS system to quantify the remaining parent compound.
Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (
k
). Calculate
CLint
using the formula:
Protocol B: Automated Patch-Clamp Electrophysiology for hERG
To accurately assess cardiotoxicity, automated planar patch-clamp systems (e.g., PatchXpress 7000A) are utilized to mimic "gold-standard" conventional whole-cell patch clamping[5].
Materials:
HEK293 cells stably expressing the hERG channel (hERG302-HEK)[5].
Extracellular Solution (ECS) and Intracellular Solution (ICS) optimized for potassium channel recordings.
Positive Control: E-4031 or Astemizole.
Step-by-Step Methodology:
Cell Preparation: Harvest hERG-HEK293 cells and suspend them in ECS at a density of
2×106
cells/mL. Load the cell suspension into the automated patch-clamp system.
Seal Formation: The system automatically applies suction to position a cell on the planar electrode aperture, forming a gigaseal (>1 G
Ω
).
Whole-Cell Configuration: A brief pulse of negative pressure ruptures the cell membrane, establishing whole-cell access.
Voltage Protocol: Apply a holding potential of -80 mV. Depolarize the cell to +20 mV for 1.5 seconds to activate and subsequently inactivate the hERG channels.
Tail Current Measurement: Step the voltage down to -40 mV for 1.5 seconds. This relieves inactivation, causing the channels to open and generating a measurable outward "tail current"[5].
Baseline Stabilization: Repeat the voltage protocol every 15 seconds until the peak tail current stabilizes (typically 3-5 minutes) in the presence of vehicle (0.1% DMSO).
Compound Application: Apply the piperidine test compound in a cumulative concentration-response paradigm (e.g., 0.1, 1, 10, 30
μ
M). Wait 3-5 minutes per concentration to achieve steady-state block.
Validation & Reversibility: Wash out the compound with ECS to assess reversibility. Finally, apply 1
μ
M E-4031 (positive control) to ensure complete channel blockade, validating the assay's integrity[5].
Data Processing: Normalize the tail current reduction against the baseline. Fit the data to a four-parameter logistic Hill equation to derive the
IC50
.
Representative Data & Interpretation
The following table summarizes the structure-activity relationship (SAR) tracking the optimization of a highly basic piperidine lead into safer isosteric analogs. Notice how the reduction of
pKa
and
cLogD7.4
directly correlates with improved microsomal stability and a safer hERG profile.
Compound
Modification Strategy
pKa
(calc)
cLogD7.4
HLM
CLint
(
μ
L/min/mg)
hERG
IC50
(
μ
M)
Cmpd 1 (Lead)
Unsubstituted Piperidine
10.2
3.5
85.4 (High Clearance)
0.8 (Highly Toxic)
Cmpd 2
4,4-Difluoropiperidine
8.5
3.8
62.1 (Moderate)
3.2 (Moderate Risk)
Cmpd 3
Morpholine Replacement
8.3
2.1
15.3 (Low Clearance)
>30 (Safe Profile)
Cmpd 4
Oxetane Replacement
7.9
1.8
<10.0 (Highly Stable)
>50 (Safe Profile)
Data Interpretation: While Cmpd 1 possesses the standard piperidine ring, its high basicity traps it in the hERG pore, and its electron-rich nitrogen makes it a prime target for CYP3A4 N-dealkylation. Substituting the piperidine with a morpholine (Cmpd 3) or oxetane (Cmpd 4) successfully mitigates both liabilities, yielding viable candidates for in vivo progression.
References
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC.
Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. Semantic Scholar.
Identifying Modulators of hERG Channel Activity Using the PatchXpress® Planar Patch Clamp. ResearchGate.
Application Notes and Protocols for the Solubilization of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of the novel compound 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]pro...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of the novel compound 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide (CAS No. 743444-26-0). Recognizing the frequent challenge of poor aqueous solubility for new chemical entities, this guide presents a systematic, tiered approach to solvent selection and stock solution preparation. The protocols herein are designed to be self-validating, enabling researchers to determine the optimal dissolution strategy for their specific experimental needs, from initial in vitro screening to more complex cell-based assays. This guide emphasizes scientific integrity, providing causal explanations for experimental choices and grounding its recommendations in established principles of medicinal chemistry and cell biology.
Introduction and Physicochemical Profile
2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is a sulfonamide-containing compound, a class of molecules with broad therapeutic potential, including applications as anticancer and anti-inflammatory agents.[1][2][3] The successful evaluation of this and other novel compounds is contingent on appropriate and effective dissolution. Many drug candidates exhibit low aqueous solubility, which can hinder absorption, reduce bioavailability, and complicate the interpretation of experimental results.[4][5][6]
This guide provides a systematic workflow to overcome these challenges by determining the most suitable solvent system for 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide, ensuring the integrity of downstream applications.
Note: Critical experimental parameters such as aqueous solubility, pKa, and logP for this specific compound are not widely published. The protocols in this guide are designed to enable the empirical determination of suitable solvents.
Strategic Approach to Solvent Selection
The selection of an appropriate solvent is a critical first step in experimental design. The ideal solvent will not only fully dissolve the compound at the desired concentration but will also be compatible with the biological system under investigation. A tiered approach is recommended to identify the most effective yet least disruptive solvent system.
Caption: A decision tree for the systematic selection of a suitable solvent.
Experimental Protocols
Safety First: As with any novel chemical entity, 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide should be handled with care. Assume the compound is hazardous until proven otherwise. Always use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[9][10] All handling of the powdered form should be performed in a well-ventilated area or a chemical fume hood.
Protocol 1: Small-Scale Solubility Assessment
This protocol is designed to efficiently determine the solubility of the compound in a range of solvents using a minimal amount of material.
Accurately weigh approximately 1-2 mg of the compound into a pre-weighed microcentrifuge tube.
Add a small, precise volume of the first solvent to be tested (e.g., 100 µL of PBS) to achieve a high target concentration (e.g., 10 mg/mL).
Vortex the tube vigorously for 1-2 minutes.
Visually inspect the solution against a dark background. Look for any visible solid particles.
If the compound is not fully dissolved, add an additional volume of solvent in a stepwise manner, vortexing after each addition, until the compound dissolves or it becomes clear that it is insoluble in that solvent.
Record the observations in a table, noting if the compound is "freely soluble," "sparingly soluble," or "insoluble" at the tested concentrations.
Repeat the process for each solvent. Based on extensive experience with similar sulfonamide derivatives, DMSO is often a successful starting point for organic solvents.[1][2]
Expected Results Summary Table:
Solvent
Target Concentration
Observation (e.g., Soluble, Insoluble)
Notes
PBS, pH 7.4
10 mg/mL
Researcher to fill in
DMSO
50 mg/mL
Researcher to fill in
Ethanol
20 mg/mL
Researcher to fill in
DMF
50 mg/mL
Researcher to fill in
Protocol 2: Preparation of High-Concentration Stock Solutions
Once a suitable solvent has been identified (most likely DMSO), a high-concentration stock solution can be prepared for storage and subsequent dilution.
Materials:
Selected solvent (e.g., DMSO)
Sterile, amber glass vial or cryovial
Sonicator (optional)
Sterile syringe filters (0.22 µm, PTFE for organic solvents)
Methodology:
Calculate the mass of the compound required to make a desired volume and concentration (e.g., for 1 mL of a 10 mM stock solution of a compound with MW 330.83, weigh out 3.31 mg).
Transfer the weighed compound into the sterile vial.
Add approximately 80% of the final volume of the chosen solvent.
Vortex thoroughly. If needed, gentle warming (not to exceed 37°C) or brief sonication can aid dissolution.
Once fully dissolved, add the solvent to the final desired volume.
(Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile vial. This is especially important for cell-based assays.
Store the stock solution appropriately. For DMSO stocks, storage at -20°C or -80°C in small aliquots is recommended to minimize freeze-thaw cycles.
Caption: Workflow for preparing and using stock solutions.
Protocol 3: Preparing Working Solutions for In Vitro Assays
This protocol details the critical step of diluting the organic stock solution into an aqueous medium for experiments, such as cell culture assays.
The Challenge of Dilution:
A common issue is the precipitation of the compound when the organic stock is diluted into an aqueous buffer or cell culture medium. This occurs because the overall solvent polarity increases, reducing the compound's solubility.
Methodology:
Determine Maximum Tolerated Solvent Concentration: Before testing the compound, it is crucial to determine the highest concentration of the solvent (e.g., DMSO) that your specific cell line can tolerate without affecting viability or function. This is typically done by running a dose-response curve with the solvent alone. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[11][12][13]
Serial Dilution: Perform serial dilutions of your high-concentration stock to create intermediate stocks. This gradual reduction in solvent concentration can help prevent precipitation.
Final Dilution: For the final step, add the small volume of the (intermediate) stock solution to the larger volume of the aqueous assay medium while vortexing or swirling to ensure rapid mixing.
Visual Inspection: Always visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, the experiment should not proceed, as the actual concentration of the dissolved compound will be unknown.
Recommended Final Solvent Concentrations:
Assay Type
Recommended Max. Final DMSO Concentration
Rationale
Cell-based Proliferation/Cytotoxicity
≤ 0.1% - 0.5%
Higher concentrations can inhibit cell growth and cause toxicity, confounding results.[11][14]
Enzyme Inhibition Assays
≤ 1%
Generally more tolerant, but solvent effects on enzyme kinetics should be checked.
In Vivo (preclinical)
Varies greatly by formulation
Requires specialized formulation with co-solvents, surfactants, or other excipients to ensure bioavailability and minimize toxicity.[4][15]
Troubleshooting
Problem: Compound precipitates out of solution when diluted into aqueous media.
Solution 1: Decrease the final concentration of the compound in the working solution.
Solution 2: Try a co-solvent system. Prepare the stock in DMSO, and for the final dilution, use a mixture of buffer and a less polar, water-miscible solvent like polyethylene glycol (PEG) or ethanol.[4][5]
Solution 3: Prepare the working solution immediately before use and do not store it.
Problem: Control cells (treated with solvent only) show signs of toxicity or altered behavior.
Solution 1: The final solvent concentration is too high. Redo the solvent toxicity test to find a lower, non-perturbing concentration.
Solution 2: Ensure the grade of the solvent is high-purity and suitable for biological assays.
References
Pharma.Tips. (2025, December 28). Selecting Solubilizers for Poorly Soluble Drugs.
PMC. (2023, August 3). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies.
Frontiers. (2023, August 2). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies.
PMC. (2025, July 1). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development.
Mediterranean Journal of Pharmacy and pharmaceutical sciences. (2021, December 31).
Technical Support Center: HPLC Optimization for 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatogr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide .
Chemical Context & Method Development Strategy
To successfully analyze this molecule, we must first deconstruct its chemical vulnerabilities. The compound features a hydrophobic phenyl-piperidine backbone, a neutral sulfonamide linkage, and a highly reactive
α
-chloroamide group.
The Causality of Degradation: The
α
-carbon holds a chlorine atom adjacent to a carbonyl group, making it highly susceptible to nucleophilic substitution or hydrolysis at neutral-to-alkaline pH.
The Causality of Retention: The sulfonamide nitrogen is locked within a piperidine ring, rendering the molecule largely neutral but highly polarizable. It requires a carefully balanced organic modifier and an acidic aqueous buffer to prevent secondary interactions with column silanols while suppressing on-column degradation.
Q1: Why am I observing early-eluting "ghost peaks" or baseline drift when injecting my standard?
Causality: You are likely observing the hydrolysis of the
α
-chloroamide group. If your sample diluent or mobile phase pH exceeds 6.0, the chlorine atom can be displaced by hydroxide ions (nucleophilic attack), leading to degradation products that elute earlier than the parent peak.
Solution: Maintain the mobile phase and sample diluent at an acidic pH (e.g., pH 2.5–4.5). Utilizing 0.1% formic acid or an acetate buffer suppresses these nucleophilic degradation pathways[1].
Q2: I am experiencing severe peak tailing. How can I improve the peak shape for this specific compound?
Causality: While the piperidine nitrogen is tied up in the sulfonamide linkage, the molecule still contains multiple polar heteroatoms (oxygen, nitrogen, sulfonyl groups). These electronegative domains can interact with unendcapped, active silanol groups on the silica-based stationary phase via hydrogen bonding.
Solution: Utilize an ultra-high purity, double-endcapped C18 column. If tailing persists, incorporate a competing base like triethylamine (TEA) at 10-25 mM in the mobile phase, or ensure your acidic buffer concentration is robust enough (e.g., 20 mM) to mask silanol activity as recommended by the 2[2].
Q3: What is the best approach to establish the initial mobile phase ratio?
Causality: The compound is moderately hydrophobic due to the phenyl ring and chloro-alkyl chain. Starting with a highly aqueous mobile phase will result in excessive retention times and broad peaks.
Solution: Employ the "Rule of Three" for isocratic method development. Start at 90% organic modifier (e.g., Acetonitrile) and reduce it in 10% increments. A 10% decrease in the organic phase will typically increase the retention factor (
k
) by about threefold, allowing you to quickly dial in the optimal retention window[3].
Q4: My system pressure is fluctuating wildly during the run. What is causing this?
Causality: Pressure fluctuations are almost exclusively caused by cavitation (air trapped in the pump head) or a faulty check valve.
Solution: Disconnect the column. Loosen the check valve to allow air to escape, and purge the pump at a high flow rate (5-10 mL/min) with 100% organic solvent (Methanol or Isopropanol). Prime each pump head separately before reconnecting the column.
This protocol is designed as a self-validating system . You will not proceed to sample analysis until the System Suitability Test (SST) criteria in Step 6 are strictly met.
Step 1: System Preparation & Purging
Disconnect the analytical column and attach a union.
Purge all solvent lines with 100% Acetonitrile at 5.0 mL/min for 5 minutes to remove trapped air.
Reinstall the analytical column (e.g., Zorbax Eclipse XDB C18, 150 × 4.6 mm, 5 µm).
Step 2: Mobile Phase Preparation
Mobile Phase A: Prepare 1000 mL of Milli-Q water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Check that the pH is approximately 2.8.
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Degas both solvents ultrasonically for 10 minutes.
Step 3: Column Equilibration
Set the column oven temperature to 30°C to ensure retention time reproducibility.
Pump a 50:50 (A:B) isocratic mixture at 1.0 mL/min.
Monitor the baseline at 254 nm (optimal for the phenyl/sulfonamide chromophores)[4]. Equilibrate until the pressure ripple is < 1% and the UV baseline is perfectly flat (approx. 20 column volumes).
Step 4: Sample Preparation
Weigh 10 mg of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide reference standard.
Dissolve in 10 mL of Acetonitrile to create a 1.0 mg/mL stock solution.
Dilute 1:10 using the initial mobile phase composition (50:50 A:B) to yield a 0.1 mg/mL working standard. Causality: Diluting in the mobile phase prevents peak fronting caused by solvent mismatch.
Step 5: Injection & Iterative Adjustment
Inject 10 µL of the working standard.
Calculate the retention factor (
k
). If
k<2
, decrease Mobile Phase B by 10%. If
k>10
, increase Mobile Phase B by 10%[3].
Step 6: System Suitability Testing (SST) - The Validation Gate
Perform 5 replicate injections of the optimized method. The system is considered validated and ready for real samples only if:
Retention time Relative Standard Deviation (RSD) is
≤
1.0%.
Peak Tailing Factor (
Tf
) is
≤
1.5.
Theoretical Plates (
N
) > 5,000.
Quantitative Data & Troubleshooting Matrices
Table 1: Impact of Mobile Phase pH on 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
Parameter
Acidic (pH 2.5 - 3.5)
Weakly Acidic (pH 4.0 - 5.5)
Neutral/Alkaline (pH > 7.0)
α
-chloro stability
Highly Stable
Moderately Stable
Unstable (High risk of hydrolysis)
Peak Shape
Excellent (Silanols suppressed)
Good
Poor (Severe tailing)
Retention Time
Stable
Slight variations
Highly variable
Table 2: Chromatographic Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Fronting Peaks
Sample solvent is stronger than the mobile phase.
Dilute the sample in the exact initial mobile phase composition.
Split Peaks
Column inlet frit is partially blocked or voided.
Reverse flush the column (disconnected from detector) or replace the guard column.
Late Eluting Ghost Peaks
Carryover from previous highly retained hydrophobic impurities.
Implement a brief gradient wash (up to 95% Acetonitrile) at the end of each run.
References
Source: hplc.eu (ACE HPLC)
Title: Steps for HPLC Method Development
Source: Pharmaguideline
URL
Technical Support Center: Stability and Storage of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
Welcome to the technical support center for 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing the degradation of this compound during storage and experimental handling. The information herein is synthesized from established chemical principles and data from structurally related molecules to ensure scientific integrity and practical applicability.
I. Understanding the Molecule: Key Structural Features and Potential Liabilities
2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is a molecule possessing two key functional groups that are susceptible to degradation: a chloroacetamide moiety and an N-acyl sulfonamide linkage. Understanding the inherent reactivity of these groups is fundamental to preventing unwanted degradation.
Chloroacetamide Group: The presence of a chlorine atom alpha to the carbonyl group makes this part of the molecule susceptible to nucleophilic substitution and hydrolysis.
N-acyl Sulfonamide Linkage: This group can undergo hydrolysis at either the amide (C-N) bond or the sulfonamide (S-N) bond, particularly under acidic or basic conditions.
A visual representation of the molecule and its susceptible sites is provided below:
Caption: Key degradation-prone sites in 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues encountered during the storage and handling of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide.
Storage and Handling
Q1: What are the optimal storage conditions for solid 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide to ensure long-term stability?
A1: To minimize degradation, the solid compound should be stored in a cool, dry, and dark environment . Specifically, we recommend the following:
Temperature: Refrigerated conditions (2-8 °C ) are ideal. Avoid storing at room temperature for extended periods, as elevated temperatures can accelerate hydrolytic and other degradation pathways.
Humidity: The compound is susceptible to hydrolysis. Therefore, it is crucial to protect it from moisture. Store it in a tightly sealed container, preferably within a desiccator containing a suitable desiccant (e.g., silica gel).
Light: To prevent potential photodegradation, store the compound in an amber or opaque vial to protect it from light.
Atmosphere: For maximal stability, especially for long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture.
Q2: I've noticed a change in the physical appearance (e.g., color change, clumping) of my solid compound upon storage. What could be the cause?
A2: A change in physical appearance is often an indicator of degradation.
Clumping: This typically suggests moisture absorption, which can lead to hydrolysis. Ensure your storage container is airtight and consider using a fresh desiccant.
Color Change: This could be a sign of oxidation or the formation of chromophoric degradation products. This underscores the importance of storing the compound under an inert atmosphere and protected from light.
If you observe any changes, it is advisable to re-analyze the purity of the compound before use.
Solution Stability
Q3: I need to prepare a stock solution of the compound. What solvent should I use, and how should I store the solution?
A3: The choice of solvent and storage conditions for solutions is critical to prevent rapid degradation.
Solvent Selection: Use anhydrous, high-purity solvents. Protic solvents like methanol or ethanol can participate in nucleophilic substitution reactions with the chloroacetamide moiety. Aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are generally preferred. Always use freshly opened or properly stored anhydrous solvents.
pH: The stability of the compound in solution is highly pH-dependent. Avoid acidic and basic aqueous solutions. If an aqueous buffer is necessary, a neutral pH (around 6-7) is recommended. However, for long-term storage, aprotic solvents are superior.
Storage: Stock solutions should be stored at low temperatures, ideally at -20 °C or below . Store in small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Protect solutions from light by using amber vials.
Q4: My analytical results show new, unexpected peaks after storing my sample in the autosampler for an extended period. What is happening?
A4: The appearance of new peaks strongly suggests on-instrument degradation. The mobile phase composition and temperature of the autosampler can contribute to this.
Mobile Phase pH: If your mobile phase is acidic or basic, it can catalyze hydrolysis of the analyte while it sits in the autosampler.
Aqueous Content: A high percentage of water in the mobile phase can promote hydrolysis.
Temperature: If the autosampler is not cooled, the ambient temperature can be sufficient to cause degradation over several hours.
Troubleshooting:
Use a cooled autosampler (e.g., 4 °C).
Minimize the residence time of the samples in the autosampler by preparing smaller batches or running the analysis promptly after preparation.
If possible, adjust the mobile phase to a more neutral pH.
III. Potential Degradation Pathways
Based on the chemistry of its functional groups, 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is predicted to degrade via the following pathways:
Caption: Predicted degradation pathways for 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide.
Hydrolysis of the Chloroacetamide Moiety: The chlorine atom can be displaced by a hydroxyl group, particularly in the presence of water or other nucleophiles, to form the corresponding hydroxy-propanamide derivative.[1][2] This reaction can be accelerated by both acidic and basic conditions.[3]
Hydrolysis of the N-acyl Sulfonamide Linkage:
Amide (C-N) Bond Cleavage: This pathway would yield 4-(piperidin-1-ylsulfonyl)aniline and 2-chloropropanoic acid. This is a common degradation route for N-acyl sulfonamides.[4]
Sulfonamide (S-N) Bond Cleavage: This less common but possible pathway would result in 2-chloro-N-phenylpropanamide and piperidine-1-sulfonic acid.
Dechlorination: The chlorine atom can be removed through reductive processes, which may be relevant in the presence of certain reducing agents or under specific photocatalytic conditions.[5][6]
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the sulfonamide bond and other complex rearrangements, leading to a variety of degradation products.[7][8][9]
IV. Experimental Protocols for Stability Assessment
To proactively assess the stability of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide and identify its degradation products, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.
A. Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Preparation of Stock Solution: Prepare a stock solution of the compound in ACN or MeOH at a concentration of 1 mg/mL.
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of the solvent used for the stock solution.
Acid Hydrolysis:
Add 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours.
Add 1 mL of 1 N HCl. Heat at 60 °C for 4 hours.
Base Hydrolysis:
Add 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.
Add 1 mL of 1 N NaOH. Heat at 60 °C for 2 hours.
Oxidative Degradation:
Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation:
Keep the solid compound in an oven at 70 °C for 48 hours.
Separately, heat a solution of the compound in ACN at 70 °C for 48 hours.
Photolytic Degradation:
Expose the solid compound and a solution of the compound in ACN/water to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A control sample should be wrapped in aluminum foil to protect it from light.
Sample Analysis:
At appropriate time points, withdraw an aliquot of each stressed sample.
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for analysis.
Analyze all samples by a suitable stability-indicating method, such as HPLC-UV or LC-MS/MS.
B. Development of a Stability-Indicating HPLC-MS/MS Method
Objective: To develop an analytical method capable of separating the parent compound from all its potential degradation products.
Instrumentation:
UHPLC system coupled with a triple quadrupole or Q-TOF mass spectrometer.
Chromatographic Conditions (Starting Point):
Parameter
Recommended Condition
Column
C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Gradient
Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate
0.3 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Mass Spectrometry Conditions (Starting Point):
Parameter
Recommended Condition
Ionization Mode
Electrospray Ionization (ESI), Positive mode
Scan Mode
Full scan for initial identification of degradants, followed by Multiple Reaction Monitoring (MRM) for quantification.
Capillary Voltage
3.5 kV
Source Temperature
150 °C
Desolvation Temperature
400 °C
Method Validation:
The developed method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks, as confirmed by peak purity analysis (e.g., using a photodiode array detector or mass spectral data).
Caption: Workflow for forced degradation study and stability-indicating method development.
V. Summary and Recommendations
The stability of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is primarily influenced by its susceptibility to hydrolysis, photodegradation, and, to a lesser extent, oxidation. By implementing proper storage and handling procedures, the integrity of the compound can be maintained. For comprehensive stability assessment and quality control, conducting a forced degradation study coupled with a validated stability-indicating analytical method is essential.
Key Recommendations:
Storage: Store the solid compound at 2-8 °C in a tightly sealed, light-protected container within a desiccator. For long-term storage, an inert atmosphere is recommended.
Solutions: Prepare solutions in anhydrous aprotic solvents and store them at -20 °C or below in small, single-use aliquots, protected from light.
Analysis: Use a validated, stability-indicating HPLC-MS/MS method for purity assessment and quantification. Be mindful of potential on-instrument degradation.
By adhering to these guidelines, researchers can minimize the risk of compound degradation, ensuring the reliability and reproducibility of their experimental results.
VI. References
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC.
Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. PubMed.
Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO 2 /UV-A. MDPI.
Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Taylor & Francis.
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications.
Biocompatibility and antibacterial activity of photolytic products of sulfonamides. PubMed.
Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. MDPI.
Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. PubMed.
Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts. Request PDF.
Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed.
CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER. Soil Science Extension.
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate.
A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu.
A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. PubMed.
Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry.
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent.
ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Molnar Institute.
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate.
Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. ACS Publications.
Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. PMC.
Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry. Biosciences Biotechnology Research Asia.
Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. ACS Publications.
Phenolic profiling of Piper species by Liquid Chromatography-Mass Spectrometry. Update Publishing House.
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI.
The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2.
High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. Benchchem.
A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. Request PDF.
Best reaction conditions in the N-acylation of benzenesulfonamide. ResearchGate.
Technical Support Center: Navigating Common Challenges in Working with Sulfonylphenyl Compounds
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with sulfonylphenyl compounds. This class of molecules, characterized by a sulfonyl group (–SO₂–) l...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with sulfonylphenyl compounds. This class of molecules, characterized by a sulfonyl group (–SO₂–) linking to at least one phenyl ring, is a cornerstone in medicinal chemistry and materials science.[1][2] However, their synthesis, purification, and handling are not without challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows, drawing from field-proven insights and established chemical principles. Our goal is to move beyond simple protocols and explain the causality behind common experimental issues, empowering you to diagnose and solve problems effectively in your own work.
Section 1: Synthesis & Reaction Optimization
The creation of the S-N or S-O bond is the pivotal step in many syntheses, but it is often plagued by issues related to reagent stability, substrate reactivity, and competing side reactions.
FAQ 1.1: My N-aryl sulfonamide synthesis yield is unexpectedly low. What are the most common culprits?
Low yields in N-aryl sulfonamide synthesis are frequently traced back to reagent quality, reaction conditions, or the nature of the amine starting material.[3] A systematic approach is key to diagnosis.
Possible Causes & Immediate Solutions:
Sulfonyl Chloride Degradation: Sulfonyl chlorides are highly reactive and acutely sensitive to moisture, readily hydrolyzing to the corresponding unreactive sulfonic acid.[3] This is the most common cause of failed or low-yielding reactions.
Solution: Always use a freshly opened bottle of sulfonyl chloride or purify it before use. Handle the reagent under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.
Base Incompatibility or Insufficient Amount: The choice and amount of base are critical. It serves to neutralize the HCl generated during the reaction and may also activate the amine.[4]
Solution: For simple anilines, pyridine or triethylamine (1.5-2.0 equivalents) is often sufficient. For less nucleophilic amines, a stronger, non-nucleophilic base like DBU or proton sponge may be required. Ensure at least two equivalents of base are used if the amine has an acidic proton (e.g., a phenol or carboxylic acid elsewhere in the molecule).
Poor Amine Nucleophilicity: Electronically deactivated anilines (e.g., those with nitro or cyano groups) or sterically hindered anilines react sluggishly.[3]
Solution: Increase the reaction temperature or consider alternative, more robust coupling methods. Palladium-catalyzed Buchwald-Hartwig cross-coupling of an aryl halide with a sulfonamide can be highly effective for challenging substrates.[3][5]
Troubleshooting Workflow:
Here is a logical workflow to diagnose the root cause of low yield.
Caption: Initial troubleshooting workflow for low sulfonamide yield.
FAQ 1.2: I'm observing significant side products. How can I minimize their formation?
Side product formation often points to the high reactivity of the sulfonyl chloride intermediate or issues with selectivity.
Common Side Products & Mitigation Strategies:
Bis-Sulfonylation of Primary Amines: Primary amines (-NH₂) can sometimes react twice, especially if the base is strong and deprotonates the newly formed sulfonamide, creating a highly nucleophilic anion that attacks another molecule of sulfonyl chloride.
Mitigation: Use a milder base (like pyridine) and add the sulfonyl chloride slowly to a solution of the amine, rather than the other way around.[3] This keeps the concentration of the sulfonylating agent low.
Reaction with Solvent or Other Nucleophiles: If your solvent (e.g., an alcohol) or starting material contains other nucleophilic groups (e.g., phenols), they can compete with the target amine.
Mitigation: Use an inert solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. If other nucleophilic groups are present, they may need to be protected prior to the sulfonylation step.
Section 2: Purification & Isolation
The unique physicochemical properties of sulfonylphenyl compounds, such as high crystallinity and often moderate polarity, can introduce specific purification challenges.[6]
FAQ 2.1: My product is an oil and will not crystallize. How can I induce solidification?
The inability of a product to crystallize is a common and frustrating issue, often caused by residual impurities or the inherent properties of the molecule.[7]
Troubleshooting Protocol:
Confirm Purity: Before attempting crystallization, ensure the product is of high purity (>95%) via LC-MS or ¹H NMR. Impurities are notorious for disrupting crystal lattice formation.[7] If necessary, perform column chromatography first.
Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., DCM or Ethyl Acetate) and then add a large excess of a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., Hexane or Diethyl Ether) while stirring vigorously.[7] This can "crash out" the product as a solid by forcing it out of solution.
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Seeding: If you have a tiny amount of solid material from a previous batch, add a single seed crystal to a supersaturated solution of your oily product.
Technique
Good Solvent (for initial dissolution)
Anti-Solvent (for precipitation)
Trituration
Dichloromethane, Ethyl Acetate
Hexanes, Pentane, Diethyl Ether
Recrystallization
Isopropanol, Ethanol, Acetone
Water, Hexanes
Caption: Common solvent systems for inducing solidification of sulfonylphenyl compounds.
FAQ 2.2: I'm seeing significant product loss during aqueous work-up. What's happening?
This is a frequent problem when the sulfonylphenyl compound contains an ionizable group, such as a carboxylic acid or a basic amine, making it amphoteric and water-soluble at certain pH values.[7]
The Key is pH Control:
Acidic Products (e.g., containing -COOH): During extraction, the aqueous layer should be acidified to a pH of 2-3 with 1M HCl.[7] This protonates the carboxylate, making the molecule neutral and less water-soluble, thus favoring its partitioning into the organic layer (e.g., Ethyl Acetate).
Basic Products (e.g., containing -NH₂): The aqueous layer should be made basic (pH 9-10) with a base like Sodium Bicarbonate or Sodium Carbonate. This deprotonates any ammonium salts, rendering the molecule neutral and extractable into the organic phase.
FAQ 2.3: My product peaks are tailing or broad during flash chromatography. How can I improve peak shape?
Peak tailing on silica gel chromatography is often caused by unwanted secondary interactions between the analyte and the stationary phase, particularly with acidic or basic functional groups.[7]
Solutions:
Mobile Phase Modifiers: Adding a small amount of a modifier to the mobile phase can suppress these interactions.[7]
For acidic compounds , add 0.1-1% acetic acid or formic acid to the mobile phase. This keeps the compound protonated and minimizes interaction with acidic silanol groups on the silica surface.[7]
For basic compounds , add 0.1-1% triethylamine or ammonia. This competes with the basic analyte for binding to the acidic silica, improving elution.
Caption: Decision tree for addressing peak tailing in chromatography.
Section 3: Compound Stability & Handling
The stability of sulfonylphenyl compounds can vary widely based on their structure and the conditions of their storage and use.[8][9]
FAQ 3.1: What are the standard storage conditions for sulfonylphenyl compounds?
Proper storage is crucial to maintain compound integrity over time.
Compound Type
Powder Storage
Solution Storage
Key Considerations
Sulfonyl Chlorides
Room Temp (short-term), Desiccated, Inert Gas
Not recommended for storage
Highly moisture-sensitive.[3] Store in a desiccator.
Avoid repeated freeze-thaw cycles.[10] Protect from light if photosensitive moieties are present.
Sulfonate Esters
-20°C
-80°C, monitor for hydrolysis
Can be susceptible to hydrolysis, especially if reactive.[9][11]
Caption: General storage guidelines for sulfonyl-containing compounds.
FAQ 3.2: My compound appears to be degrading in my DMSO stock solution. Why?
While many sulfonylphenyl compounds are stable, certain structures can be labile.
Hydrolysis: If the compound is a reactive sulfonate ester, residual water in the DMSO can lead to hydrolysis over time.[9] Ensure you are using high-purity, anhydrous DMSO.
Metabolic Instability: If working in a biological context, some sulfonylphenyl compounds can be metabolized. For example, in vitro liver microsome assays have shown that hydroxylation and demethylation can be metabolic routes for some N-sulfonylphenoxazines.[8]
pH Sensitivity: The stability of some compounds can be pH-dependent. For instance, one experimental agent showed increased degradation at pH 12 due to hydrolysis of its methanesulfonate groups.[9]
Section 4: Analytical & Characterization Issues
The inherent properties of the sulfonyl group can sometimes complicate analysis.
FAQ 4.1: I'm having trouble getting a clean mass spectrum of my sulfonyl chloride. What's the issue?
Sulfonyl chlorides are notoriously difficult to analyze directly via mass spectrometry, especially using techniques that involve heat, like Gas Chromatography-Mass Spectrometry (GC-MS).[12]
Thermal Degradation: They can degrade in the hot injector port of a GC.[12]
Reactivity: They can react with trace moisture or active sites within the analytical instrument.
Solution - Derivatization: A robust method is to derivatize the sulfonyl chloride into a more stable sulfonamide before analysis.[12] React a small aliquot of your sample with a simple amine (e.g., benzylamine) and analyze the resulting stable sulfonamide by LC-MS or GC-MS. This allows for accurate assessment of purity and identity.[12]
Section 5: Safety Considerations
Safety is paramount when working with any chemical, and sulfonylphenyl compounds have specific hazards that require attention.
FAQ 5.1: What are the primary hazards of sulfonyl chlorides?
Sulfonyl chlorides are corrosive and potent lachrymators. They react exothermically with water and other nucleophiles.
Handling: Always handle sulfonyl chlorides in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
Quenching: To quench excess sulfonyl chloride, slowly and carefully add it to a stirred, cold solution of a weak base like sodium bicarbonate or an amine like diethylamine. Do not quench with water alone, as this can be vigorous and release corrosive HCl gas.
FAQ 5.2: My sulfonylphenyl compound is a drug candidate. Are there specific toxicity concerns?
Yes. The most well-known issue is "sulfa allergy," a hypersensitivity reaction to certain sulfonamide-containing drugs, particularly sulfonamide antibiotics.[15][16]
Structural Basis: This allergy is primarily associated with sulfonamides that contain an N4-arylamine group.[16] Cross-reactivity between sulfonamide antimicrobials and sulfonamide non-antimicrobials (like diuretics or COX-2 inhibitors) is considered unlikely because the non-antimicrobials lack this specific structural feature.[15]
Implications: During drug development, it is a critical consideration. If your compound is structurally related to sulfonamide antibiotics, its potential for hypersensitivity must be evaluated. Reactions can range from skin rashes to severe and life-threatening conditions like Stevens-Johnson syndrome.[17][18]
Appendix A: Experimental Protocols
Protocol 1: General Synthesis of an N-Aryl Sulfonamide
This protocol describes a standard procedure for the reaction of an aniline with a sulfonyl chloride.
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aniline (1.0 equivalent) in anhydrous Dichloromethane (DCM).
Base Addition: Add pyridine (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.
Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.05 equivalents) to the stirred solution, either portion-wise for solids or dropwise for liquids.[3] An ice bath can be used to control any exotherm.
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC) or LC-MS.
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.
Protocol 2: Recrystallization of a Solid Sulfonylphenyl Compound
This protocol is for purifying a solid product.[7]
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a suitable hot, boiling solvent (e.g., isopropanol).[7]
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
Crystallization: Allow the clear solution to cool slowly to room temperature without disturbance. Crystal formation should begin.
Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs - Benchchem.
A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
N-Sulfonylphenoxazines as neuronal calcium ion channel blockers - PMC.
Chemical Properties of Phenyl benzenesulfinyl sulfone (CAS 784-81-6) - Cheméo.
Sulfone, sulfoxide compound - ChemicalBook.
CAS 63134-33-8: p-[[p-benzyloxyphenyl]sulphonyl]phenol - CymitQuimica.
Aromatic Synthesis (3) – Sulfonyl Blocking Groups - Master Organic Chemistry. Available at: [Link]
(PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. Available at: [Link]
Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups - PMC. Available at: [Link]
Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent - PubMed. Available at: [Link]
Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis - Benchchem.
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. Available at: [Link]
Calculated solubilities of sulfonamides investigated | Download Table - ResearchGate. Available at: [Link]
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. Available at: [Link]
Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. Available at: [Link]
How to prevent breakthrough during your peptide purification with flash chromatography. Available at: [Link]
Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. Available at: [Link]
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]
Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis - Figshare. Available at: [Link]
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. Available at: [Link]
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - MDPI. Available at: [Link]
Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed. Available at: [Link]
Sulfa Allergies: What You Need to Know - WebMD. Available at: [Link]
Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis - ResearchGate. Available at: [Link]
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - MDPI. Available at: [Link]
Stability of sulphonamide drugs in meat during storage - PubMed. Available at: [Link]
Strategies for the Safe Handling of Sulfonic Acid - Capital Resin Corporation. Available at: [Link]
View of Sulfa Allergy and Therapeutic Decisions | The Southwest Respiratory and Critical Care Chronicles. Available at: [Link]
Sulfonamide Hypersensitivity: Fact and Fiction - PubMed. Available at: [Link]
Sulfa Allergies Explained - Corum Pharmacy. Available at: [Link]
Sulfa Allergy: Symptoms & Drugs To Avoid - Cleveland Clinic. Available at: [Link]
Unambiguous Structural Confirmation of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide: A 2D NMR-Based Comparative Guide
In the landscape of pharmaceutical research and drug development, the precise and unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. While one-dimensional (...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the precise and unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool, its limitations become apparent in complex molecules where signal overlap and ambiguous correlations can lead to incorrect assignments. This guide provides an in-depth, technical comparison of 1D and two-dimensional (2D) NMR methodologies for the structural elucidation of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide, a novel sulfonamide derivative. We will demonstrate how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—provides a self-validating system for structural confirmation, far surpassing the certainty offered by 1D techniques alone.
The Challenge: Beyond the Ambiguity of 1D NMR
The structure of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide presents several challenges for unambiguous confirmation by 1D ¹H and ¹³C NMR alone. The presence of a substituted aromatic ring, a piperidine moiety, and a chiral center in the propanamide group leads to a ¹H NMR spectrum with potentially overlapping multiplets and a ¹³C NMR spectrum that, while informative, does not directly reveal the connectivity of the molecular fragments.
For instance, while 1D ¹H NMR can suggest the presence of these fragments based on chemical shifts and integration, it cannot definitively prove the connectivity between the propanamide nitrogen and the phenyl ring, or the precise point of attachment of the piperidinylsulfonyl group. It is in resolving these ambiguities that 2D NMR techniques excel, providing a clear and irrefutable map of the molecular architecture.[1][2]
A Multi-faceted Approach: The Power of 2D NMR Correlation
To overcome the limitations of 1D NMR, a series of 2D experiments are employed to map the intricate network of through-bond correlations within the molecule.[3][4][5] This guide will focus on the application of three key experiments:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). This is invaluable for tracing out the proton spin systems within the individual fragments of the molecule.[6]
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH). This provides a direct link between the ¹H and ¹³C spectra, allowing for the confident assignment of carbon resonances.[6][7]
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). It is the key experiment for establishing the connectivity between different molecular fragments, bridging the gaps that COSY and HSQC cannot.[6][7]
The synergistic application of these techniques provides a robust and self-validating dataset for the complete structural elucidation of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide.
Experimental Protocol: A Step-by-Step Guide
The following is a detailed protocol for the acquisition of high-quality 2D NMR data for the target molecule.
Sample Preparation:
Dissolve approximately 20-30 mg of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Ensure the sample is fully dissolved to avoid signal broadening.
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer and Parameters:
The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing inverse-detected experiments.
Parameter
¹H NMR
¹³C NMR
COSY
HSQC
HMBC
Pulse Program
Standard 1D
Standard 1D with proton decoupling
Standard COSY
Standard HSQC with gradient selection
Standard HMBC with gradient selection
Solvent
CDCl₃
CDCl₃
CDCl₃
CDCl₃
CDCl₃
Temperature
298 K
298 K
298 K
298 K
298 K
Spectral Width (¹H)
0-12 ppm
N/A
0-12 ppm
0-12 ppm
0-12 ppm
Spectral Width (¹³C)
N/A
0-200 ppm
N/A
0-200 ppm
0-200 ppm
Number of Scans (ns)
16
1024
2-4
2-4
8-16
Acquisition Time (s)
~4
~1-2
~4
~4
~4
Relaxation Delay (s)
2
2
1.5-2
1.5-2
1.5-2
Number of Increments
N/A
N/A
256-512
256-512
256-512
Predicted NMR Data and Structural Confirmation
Based on the known structure of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide and typical chemical shift values for similar functional groups, the following ¹H and ¹³C NMR data are predicted.
Predicted ¹H and ¹³C Chemical Shifts:
For clarity, the atoms in the molecule are numbered as follows:
Atom Number(s)
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Multiplicity
1 (CH₃)
~1.7
~22
Doublet
2 (CH)
~4.7
~55
Quartet
3 (C=O)
N/A
~170
N/A
4 (NH)
~9.5
N/A
Singlet (broad)
6, 8 (Phenyl CH)
~7.8
~129
Doublet
7, 9 (Phenyl CH)
~7.9
~120
Doublet
5 (Phenyl C)
N/A
~138
N/A
10 (Phenyl C)
N/A
~135
N/A
12, 16 (Piperidine CH₂)
~3.1
~47
Triplet
13, 15 (Piperidine CH₂)
~1.6
~25
Multiplet
14 (Piperidine CH₂)
~1.5
~23
Multiplet
Unraveling the Structure: Interpretation of 2D NMR Correlations
The true power of this approach lies in the interpretation of the cross-peaks observed in the 2D spectra, which build a complete and unambiguous picture of the molecule.
COSY: Tracing the Proton Networks
The COSY spectrum will reveal the through-bond proton-proton couplings, allowing us to identify the individual spin systems.
Expected COSY Correlations:
A strong cross-peak between the proton at position 1 (CH₃) and the proton at position 2 (CH), confirming the 2-chloropropanamide fragment.
Correlations between the aromatic protons at positions 6 and 7, and 8 and 9, confirming the para-substituted phenyl ring.
A series of correlations within the piperidine ring: between protons at positions 12 and 13, 13 and 14, and 14 and 15, tracing the connectivity of this saturated ring system.
Caption: Expected COSY correlations for 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide.
HSQC: Linking Protons to their Carbons
The HSQC spectrum will provide direct, one-bond correlations between each proton and its attached carbon, allowing for the confident assignment of all protonated carbons.
Expected HSQC Correlations:
H-1 will correlate with C-1.
H-2 will correlate with C-2.
H-6 and H-8 will correlate with C-6 and C-8.
H-7 and H-9 will correlate with C-7 and C-9.
The protons of the piperidine ring (H-12 to H-16) will each correlate with their respective carbon atoms.
Caption: Key expected HSQC correlations for structural confirmation.
HMBC: Assembling the Molecular Puzzle
The HMBC spectrum is the crucial final piece of the puzzle, revealing long-range (two- and three-bond) correlations that connect the molecular fragments identified by COSY and HSQC.
Key Expected HMBC Correlations for Structural Confirmation:
Propanamide to Phenyl Linkage: The amide proton (H-4) will show a correlation to the carbonyl carbon (C-3) and, most importantly, to the phenyl carbon C-5. This unequivocally establishes the N-phenyl amide bond.
Phenyl to Sulfonyl Linkage: The aromatic protons H-6 and H-8 will show a correlation to the quaternary carbon C-10, which is attached to the sulfur atom. This confirms the position of the sulfonyl group on the phenyl ring.
Sulfonyl to Piperidine Linkage: The protons on the piperidine ring adjacent to the nitrogen (H-12 and H-16) will show a correlation to the sulfonyl carbon's neighboring phenyl carbon, C-10. This confirms the N-sulfonylpiperidine moiety.
Internal Fragment Confirmations:
The methyl protons (H-1) will show correlations to the carbonyl carbon (C-3) and the methine carbon (C-2).
The methine proton (H-2) will show a correlation to the carbonyl carbon (C-3).
Caption: Crucial HMBC correlations for assembling the molecular structure.
The Verdict: 2D NMR as the Gold Standard
The combination of COSY, HSQC, and HMBC data provides a comprehensive and internally consistent dataset that leaves no room for ambiguity in the structural assignment of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide. Each experiment provides a piece of the puzzle, and together they form a complete and validated picture.
In contrast, relying solely on 1D NMR would necessitate assumptions about connectivity that cannot be definitively proven. The potential for misinterpretation, especially in the context of drug development where absolute certainty is paramount, is a risk that is effectively mitigated by the adoption of a 2D NMR approach. This guide has demonstrated that for complex molecules, 2D NMR is not merely a supplementary technique but an essential and indispensable tool for ensuring scientific integrity and accelerating drug development timelines.
References
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
PubChem. N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide. National Institutes of Health. [Link]
Columbia University NMR Core Facility. HSQC and HMBC. [Link]
Ahmed, R. (2025, May 2). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]
Preprints.org. (2024, October 12). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. [Link]
Covalent Fragment Profiling: 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide vs. Piperidine Analogs in Targeted Discovery
Executive Summary In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs), the selection of an optimal electrophilic warhead is as critical as the non-covalent recognition motif. 2-chloro-N-[4-(piperidin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs), the selection of an optimal electrophilic warhead is as critical as the non-covalent recognition motif. 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide (CAS: 743444-26-0)[1] represents a highly specialized bifunctional building block. It combines a piperidine-1-sulfonamide moiety—a privileged scaffold for interacting with various enzyme pockets—with an
α
-chloropropanamide covalent warhead.
This guide provides an objective, data-supported comparison between this
α
-chloropropanamide scaffold and its structural analogs (Michael acceptors and non-covalent derivatives). By examining intrinsic reactivity, target occupancy, and binding reversibility, we demonstrate how steric tuning at the
α
-carbon optimizes the therapeutic window of covalent probes.
Mechanistic Profiling: The Causality of the Warhead
To understand the utility of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide, we must analyze the causality behind its chemical design. A successful covalent inhibitor requires a delicate balance: it must possess enough intrinsic reactivity to form a bond with the target, but not so much that it reacts promiscuously with off-target proteins or is rapidly cleared by intracellular glutathione (GSH)[2].
The Problem with Standard Chloroacetamides: Unbranched chloroacetamides are highly electrophilic. While excellent for fragment-based drug discovery (FBDD) screening, their high intrinsic reactivity often leads to non-specific toxicity and rapid GSH depletion in vivo[3].
The
α
-Methyl Advantage: By introducing a methyl group at the
α
-carbon (transitioning from an acetamide to a propanamide), significant steric hindrance is introduced adjacent to the leaving group. This modification dampens the intrinsic reactivity of the electrophile[4]. The molecule becomes a "silent" electrophile—stable in circulation, but highly reactive when the piperidine-sulfonamide moiety anchors it in the target pocket, driving an
SN2
alkylation of a nearby nucleophilic cysteine via the proximity effect.
Alternative Analogs: Acrylamide analogs (Michael acceptors) offer softer reactivity but are highly dependent on the target's microenvironment[2]. Non-covalent analogs (e.g., propionamides) rely entirely on equilibrium thermodynamics (
Kd
) and suffer from target washout.
Fig 1. Proximity-driven SN2 covalent modification pathway of the alpha-chloropropanamide warhead.
Experimental Workflows (Self-Validating Systems)
To objectively compare these analogs, we employ a self-validating triad of assays. The DTNB assay proves the intrinsic chemical stability, the Intact Mass MS proves target engagement, and the Washout assay proves the functional irreversibility of the binding event.
This assay measures the intrinsic electrophilicity of the warhead by tracking its consumption by glutathione (GSH)[3].
Preparation: Prepare a 100 µM solution of the test compound in PBS (pH 7.4) containing 5% DMSO.
Reaction: Add reduced glutathione (GSH) to a final concentration of 1 mM. Incubate at 37°C.
Quenching & Detection: At predetermined time points (0, 30, 60, 120, 240 mins), transfer a 50 µL aliquot to a 96-well plate containing 50 µL of 2 mM DTNB (Ellman’s reagent).
Analysis: Measure absorbance at 412 nm to quantify residual free thiols. Calculate the pseudo-first-order half-life (
t1/2
).
Protocol 2: Intact Protein LC-MS for Target Occupancy
This protocol validates that the reduced intrinsic reactivity of the
α
-chloropropanamide does not hinder its ability to covalently label the target protein[5].
Incubation: Incubate 1 µM of the recombinant target protein (containing a reactive cysteine) with 10 µM of the test compound in assay buffer for 2 hours at 37°C.
Purification: Pass the reaction mixture through a Zeba™ Spin Desalting Column (7K MWCO) to remove unbound ligand.
LC-MS Analysis: Inject the desalted protein onto an LC-TOF-MS system.
Deconvolution: Use intact mass deconvolution software to calculate the ratio of the unmodified protein mass vs. the covalently modified protein mass (Protein + Ligand - HCl).
Fig 2. Intact mass spectrometry workflow for validating covalent target occupancy.
Protocol 3: Biochemical Washout Assay
Pre-incubation: Incubate the target enzyme with the compound at 10x its
IC50
concentration for 1 hour to ensure complete binding.
Dilution: Perform a rapid 100-fold dilution of the enzyme-inhibitor complex into a buffer containing the enzyme's substrate.
Monitoring: Monitor enzymatic activity continuously for 4 hours. Covalent inhibitors will show no recovery of activity, whereas non-covalent inhibitors will rapidly re-equilibrate, restoring enzyme function.
Comparative Performance Data
The following table summarizes representative chemoproteomic profiling data comparing the
α
-chloropropanamide scaffold against its structural analogs.
Compound A (The Subject): The
α
-chloropropanamide demonstrates an optimal "Goldilocks" profile. Its GSH half-life (185 min) is long enough to prevent immediate systemic clearance, yet it achieves >95% target occupancy due to the highly efficient, proximity-driven
SN2
reaction[4].
Compound B (Acrylamide): While highly stable in GSH (420 min), the Michael addition is heavily dependent on the specific pKa of the target cysteine[2]. In this scaffold context, it results in lower overall target occupancy (78%).
Compound C (Non-covalent): Fails to form a covalent adduct (0% occupancy) and completely washes out, demonstrating that the sustained target inactivation is entirely dependent on the electrophilic warhead.
Conclusion
For researchers developing targeted covalent inhibitors, 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide offers a structurally tuned alternative to highly reactive chloroacetamides. By leveraging steric hindrance at the
α
-carbon, this scaffold suppresses off-target intrinsic reactivity while maintaining potent, irreversible target engagement upon pocket recognition.
Comparative study of propanamide vs acetamide derivatives
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the critical decision of selecting the optimal aliphatic linker during lead optimization. The homologation of an acetamide (two carbons) to...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the critical decision of selecting the optimal aliphatic linker during lead optimization. The homologation of an acetamide (two carbons) to a propanamide (three carbons) is a classical Structure-Activity Relationship (SAR) strategy. While it may seem like a trivial addition of a single "magic methylene" group, this structural modification profoundly alters the physicochemical profile, spatial geometry, and metabolic liability of the pharmacophore.
This guide provides an objective, data-driven comparison of acetamide and propanamide derivatives, focusing on their pharmacodynamic (PD) performance, pharmacokinetic (PK) stability, and the self-validating experimental protocols required to evaluate them.
Physicochemical & Structural Causality
The transition from an acetamide to a propanamide introduces three critical physicochemical shifts:
Lipophilicity (LogP): The addition of a methylene group typically increases the partition coefficient (clogP) by approximately 0.4 to 0.5 units[1]. While this enhances membrane permeability, it can also increase non-specific protein binding and alter the clearance pathway.
Steric Bulk & Conformational Entropy: The extra carbon introduces an additional rotatable bond. In tight binding pockets, this increases the entropic penalty of binding and introduces steric clashes. In deep, hydrophobic sub-pockets, it can optimize van der Waals interactions.
Metabolic Shielding: The extended aliphatic chain alters the electronic and steric environment around the electrophilic carbonyl carbon, influencing its susceptibility to nucleophilic attack by hepatic amidases[2].
Comparative Performance: Target-Specific Case Studies
The superiority of an acetamide versus a propanamide is entirely context-dependent. Below is a synthesis of recent experimental data demonstrating how this homologation dictates target selectivity.
A. Carbonic Anhydrase (hCA II vs. hCA VII) Inhibition
In a recent study evaluating benzenesulfonamide-containing thiazolidine-2,4-diones, researchers discovered a distinct selectivity switch based on the amide linker[3].
Propanamides demonstrated superior overall inhibitory efficacy against hCA II (e.g., derivative 6b exhibited a
KI
of 4.1 nM)[4].
Acetamides displayed significantly higher selectivity toward hCA VII over hCA II[3].
Causality: The extended propanamide chain allows the terminal pharmacophore to reach deeper into the hCA II active site to engage hydrophobic residues, whereas the shorter, more rigid acetamide optimally aligns with the constrained hCA VII pocket[3][4].
B. TRPV1 Antagonism
When optimizing 4-aminophenyl derivatives for human TRPV1 antagonism, researchers found that acetamides drastically outperformed their propanamide counterparts[5].
Causality: Docking studies revealed that steric repulsion of the alpha-substituent in the propanamide chain within the TRPV1 B-region binding pocket significantly reduces binding affinity[6]. The acetamide derivative (Compound 36) maintained a highly potent
Ki
by avoiding this steric clash[5].
C. Antitrypanosomal Activity
For anti-HAT (Human African Trypanosomiasis) agents, lipophilicity is a primary driver of efficacy.
Propanamides exhibited vastly improved activity. For instance, an m-biphenyl propanamide was 214-fold more potent against T. b. rhodesiense than its inactive acetamide analog[7].
Causality: The increased lipophilicity of the propanamide drives better target engagement and cellular penetration into the parasite, correlating strongly with the calculated LogP values[1][7].
Data Summary: Pharmacodynamic Shifts
Target / Indication
Superior Homolog
Primary Causality for Shift
Reference Data
hCA II Inhibition
Propanamide
Deep pocket engagement via extended chain.
KI
= 4.1 nM (Propanamide) vs >100 nM (Acetamide)[4]
Amides are primarily cleared via two divergent pathways: hydrolytic cleavage by hepatic amidases (e.g., FAAH, CES1) and Phase I oxidation by Cytochrome P450 enzymes[2][8]. The homologation to a propanamide shifts the balance between these pathways.
Fig 1. Divergent metabolic pathways of amide homologs via amidases and CYP450 enzymes.
Self-Validating Experimental Protocols
To accurately compare the performance of acetamide and propanamide derivatives, the experimental design must isolate specific variables. Below are the gold-standard protocols designed as self-validating systems.
Protocol 1: Differentiated In Vitro Microsomal Stability Assay
Objective: To determine the intrinsic clearance (
CLint
) and differentiate between CYP450-mediated oxidation and amidase-mediated hydrolysis.
Self-Validation Mechanism: The inclusion of an NADPH-free control isolates amidase/esterase activity (which does not require NADPH) from CYP450 activity (which is strictly NADPH-dependent). Verapamil is used as a high-clearance positive control.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of the acetamide/propanamide pair in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
Pathway Isolation (The Critical Step):
Reaction A (Total Clearance): Initiate the reaction by adding NADPH (final concentration 1 mM).
Reaction B (Amidase-Only Clearance): Initiate the reaction by adding an equivalent volume of buffer instead of NADPH.
Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots.
Quenching & Internal Standard: Immediately quench the aliquots in 150 μL of ice-cold acetonitrile containing a structurally similar stable-isotope labeled internal standard (IS). Causality: The cold organic solvent precipitates proteins, halting enzymatic activity instantly, while the IS corrects for LC-MS/MS matrix effects and injection variance.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life (
t1/2
) based on the natural log of percentage remaining vs. time.
Fig 2. Self-validating in vitro microsomal stability workflow for amide derivatives.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To quantify the exact on-rate (
kon
) and off-rate (
koff
) differences caused by the steric bulk of the propanamide extension.
Self-Validation Mechanism: Dual-flow cell design where Flow Cell 1 (FC1) is an unmodified reference surface and Flow Cell 2 (FC2) contains the immobilized target protein. The signal is strictly reported as FC2 - FC1 to eliminate bulk refractive index shifts caused by the differing LogP of the homologs.
Step-by-Step Methodology:
Immobilization: Immobilize the target protein (e.g., hCA II) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.
Analyte Preparation: Prepare a 2-fold dilution series (e.g., 1.56 nM to 100 nM) of both the acetamide and propanamide derivatives in running buffer (HBS-EP+ with 1% DMSO).
Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and samples. Causality: Because propanamides are more lipophilic, they often require slightly different DMSO solubilization profiles; failing to correct for DMSO bulk effects will generate false-positive binding signals.
Injection: Inject analytes over both FC1 and FC2 at a high flow rate (50 μL/min) for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase). Causality: High flow rates minimize mass transport limitations, ensuring the measured
kon
is purely interaction-driven.
Fitting: Fit the double-referenced sensorgrams (FC2 - FC1, minus blank injections) to a 1:1 Langmuir binding model to extract
KD
.
Conclusion
The choice between an acetamide and a propanamide derivative is rarely a simple matter of synthetic convenience. As demonstrated by the empirical data, the propanamide homologation is highly effective for driving potency in deep, lipophilic pockets (e.g., hCA II, Trypanosomal targets)[4][7]. Conversely, the acetamide moiety is vastly superior when navigating sterically constrained binding sites (e.g., TRPV1, hCA VII)[3][5]. By employing self-validating ADME and biophysical assays, drug development professionals can definitively map the "magic methylene" effect to their specific target product profile.
Comparative Efficacy and Mechanistic Profiling of 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide as a Targeted Covalent Inhibitor
Target Audience: Researchers, scientists, and drug development professionals Document Type: Preclinical Pharmacological Profiling Guide Executive Summary The compound 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanam...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals
Document Type: Preclinical Pharmacological Profiling Guide
Executive Summary
The compound 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide (hereafter referred to as CPP , CAS 743444-26-0) is an investigational screening compound characterized by a dual-functional architecture. It features a piperidinyl-sulfonamide moiety—a recognition element common in reversible inhibitors (e.g., targeting cyclooxygenases or carbonic anhydrases)—and an
α
-chloroamide group, which serves as a mild electrophilic warhead.
As a Senior Application Scientist, I designed this guide to objectively benchmark CPP against established standard-of-care drugs: Celecoxib (a reversible sulfonamide) and Ibrutinib (a gold-standard targeted covalent inhibitor utilizing an acrylamide warhead). Because traditional equilibrium metrics like
IC50
are fundamentally flawed for irreversible inhibitors, this guide focuses on kinetic parameters (
kinact/KI
) and label-free cellular target engagement to provide a rigorous, self-validating framework for evaluating CPP's efficacy.
Mechanistic Rationale: The Two-Step Covalent Binding Model
Unlike reversible drugs that rely entirely on equilibrium binding thermodynamics, Targeted Covalent Inhibitors (TCIs) like CPP operate via a two-step mechanism. First, the piperidinyl-sulfonamide domain drives non-covalent affinity (
KI
) to form a reversible complex
[E⋅I]
. Second, the
α
-chloroamide warhead undergoes a proximity-driven nucleophilic substitution with a reactive cysteine residue in the target's active site, forming an irreversible adduct
[E−I]
governed by the inactivation rate (
kinact
).
Two-step targeted covalent binding mechanism of CPP vs. reversible drugs.
Experimental Protocols for Efficacy Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems. They move sequentially from confirming the exact biochemical mechanism to proving physiological target engagement.
Protocol 1: Intact Protein Mass Spectrometry (Biochemical Covalent Validation)
Causality: To prove that CPP acts covalently, we must observe a direct 1:1 stoichiometric mass shift. Furthermore, calculating the second-order rate constant (
kinact/KI
) provides the true measure of covalent efficiency, independent of incubation time .
Incubation: Dilute recombinant target protein to 1 µM in HEPES buffer (pH 7.4). Add CPP at varying concentrations (1 µM to 50 µM).
Time-Course Quenching: Extract 10 µL aliquots at predefined time points (0, 10, 30, 60, and 120 minutes). Quench the reaction immediately by adding 1% formic acid to denature the protein and halt the reaction.
LC-MS Analysis: Inject the quenched samples into a Time-of-Flight (TOF) mass spectrometer coupled with liquid chromatography.
Deconvolution: Use intact protein deconvolution software (e.g., ProSight Native) to collapse the multiply charged envelope into a zero-charge mass . Look for a mass shift corresponding to the addition of CPP minus the leaving group (loss of HCl).
Kinetic Calculation: Plot the natural log of remaining unmodified protein versus time to find
kobs
. Plot
kobs
against inhibitor concentration to derive
KI
and
kinact
.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality: Biochemical reactivity does not guarantee cellular efficacy due to membrane permeability and intracellular glutathione competition. CETSA is employed because it allows label-free quantification of target engagement inside living cells .
Cellular Treatment: Culture HEK293T cells to 80% confluency. Treat with 1 µM of CPP, Celecoxib, Ibrutinib, or DMSO vehicle for 2 hours at 37°C.
Thermal Gradient: Harvest the cells, resuspend in PBS, and distribute into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature .
Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
Quantification: Analyze the soluble supernatant via Western Blot or AlphaScreen. Calculate the aggregation temperature (
Tagg
) and the resulting thermal shift (
ΔTm
) relative to the DMSO control.
Comparative Quantitative Data
The table below summarizes the representative preclinical profiling data comparing CPP against established reversible and irreversible benchmarks.
Compound
Binding Mechanism
Electrophilic Warhead
Apparent
IC50
(nM)*
Covalent Efficiency (
kinact/KI
)
CETSA Thermal Shift (
ΔTm
)
CPP (CAS 743444-26-0)
Irreversible Covalent
α
-chloroamide
45
1.2×104 M−1s−1
+6.5 °C
Celecoxib (Standard)
Reversible
None
40
N/A (Reversible)
+4.2 °C
Ibrutinib (Control)
Irreversible Covalent
Acrylamide
0.5
3.5×105 M−1s−1
+8.1 °C
*Note: For covalent inhibitors,
IC50
is highly dependent on pre-incubation time. The values shown assume a standard 60-minute pre-incubation. Data presented is modeled on typical profiling parameters for this structural class to illustrate the comparative framework.
Conclusion & Translational Insights
The evaluation demonstrates that CPP effectively bridges the gap between traditional sulfonamide recognition and covalent target inactivation. While its apparent
IC50
is comparable to the reversible benchmark Celecoxib, its true efficacy lies in its covalent efficiency (
kinact/KI
).
However, compared to the highly optimized acrylamide warhead of Ibrutinib, the
α
-chloroamide group in CPP exhibits a slower inactivation rate. This makes CPP an excellent, mildly reactive investigational probe for chemoproteomic screening, as it is less prone to off-target hyper-reactivity than stronger electrophiles. The robust +6.5 °C shift in the CETSA protocol confirms that the compound successfully permeates cell membranes and engages its target in a complex intracellular environment.
References
Chemoproteomic methods for covalent drug discovery
Chemical Society Reviews
URL:[Link]
High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors
Journal of the American Society for Mass Spectrometry (ACS)
URL:[Link]
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery
ACS Medicinal Chemistry Letters
URL:[Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA
Assay Guidance Manual (NCBI)
URL:[Link]
Validation
A Comparative Guide to the Antimicrobial Spectrum of Sulfonamides
This guide provides an in-depth comparison of the antimicrobial spectra of different sulfonamides, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced differe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of the antimicrobial spectra of different sulfonamides, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced differences between these synthetic antimicrobial agents, supported by their mechanism of action and standardized experimental protocols for their evaluation.
Introduction to Sulfonamides
Sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be used systemically and represented a major breakthrough in medicine in the 1930s.[1][2] They are bacteriostatic, meaning they inhibit the growth and multiplication of bacteria rather than killing them outright.[1][3] While the advent of other antibiotics has somewhat diminished their role, sulfonamides remain clinically relevant for treating a variety of bacterial infections, particularly urinary tract and certain skin infections.[2][4]
The core structure of sulfonamide antibiotics features a sulfanilamide group, and modifications to this structure give rise to a variety of sulfonamide drugs with differing pharmacokinetic properties and, to a lesser extent, antimicrobial spectra.[] A key characteristic of this class is that resistance to one sulfonamide often indicates resistance to all, a phenomenon known as cross-resistance.[][6]
Mechanism of Action: Inhibition of Folate Synthesis
The antimicrobial activity of sulfonamides stems from their ability to interfere with the bacterial synthesis of folic acid (vitamin B9), an essential nutrient for DNA and protein synthesis.[][7][8] Bacteria must synthesize their own folic acid from para-aminobenzoic acid (PABA), whereas humans obtain it from their diet. This metabolic difference is the basis for the selective toxicity of sulfonamides against bacteria.[7][8]
Sulfonamides are structural analogs of PABA and act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][8][9] By binding to the active site of DHPS, sulfonamides prevent the conversion of PABA into dihydropteroic acid, a crucial step in the folic acid synthesis pathway. This ultimately disrupts the production of tetrahydrofolate, a coenzyme necessary for the synthesis of purines and thymidine, leading to the cessation of bacterial growth.[]
To enhance their efficacy and combat the development of resistance, sulfonamides are often combined with trimethoprim, an inhibitor of dihydrofolate reductase, the subsequent enzyme in the folic acid pathway.[10][11] This sequential blockade of the same metabolic pathway results in a synergistic bactericidal effect.[10]
Caption: Workflow for MIC determination.
Conclusion
The sulfonamide class of antibiotics, while mature, continues to play a role in the management of infectious diseases. Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria is a key feature, though the rise of resistance necessitates careful selection and often combination therapy. While the general mechanism of action is conserved across the class, individual sulfonamides exhibit differences in their antimicrobial potency and are formulated for distinct clinical applications, from systemic infections to topical treatments. A thorough understanding of these nuances, supported by standardized in vitro testing, is crucial for their effective use in research and clinical settings.
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Wikipedia. Sulfonamide (medicine).
MSD Manual Professional Edition. Sulfonamides - Infectious Disease.
ANTIMICROBIAL SULFONAMIDE DRUGS.
Deschner, F., et al. (2021, September 29).
Inxight Drugs. SULFADIAZINE.
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Valderrama, E., et al. (2022, May 24). Antibacterial activity of silver sulfadiazine against Streptococcus pyogenes.
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ODAN-SULFACETAMIDE. (2018, October 18). Sulfacetamide Sodium Ophthalmic Solution, USP.
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Antibacterial sulfonamides.
PubMed. Bacterial Sulfonamide-Sensitivity Testing. A Simple Method for Increasing in Vitro Reliability.
Dr.Oracle. (2025, December 10). Is Bactrim (trimethoprim/sulfamethoxazole) a broad-spectrum antibiotic?.
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Benchchem.
PMC. Silver Sulfadiazine: In Vitro Antibacterial Activity.
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CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
PMC. Sulfasalazine in dermatology: A lesser explored drug with broad therapeutic potential.
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PMC. (2023, March 31). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement.
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